Iguratimod-d5
Description
BenchChem offers high-quality Iguratimod-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iguratimod-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14N2O6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-(2,3,4,5,6-pentadeuteriophenoxy)chromen-3-yl]formamide |
InChI |
InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)/i2D,3D,4D,5D,6D |
InChI Key |
ANMATWQYLIFGOK-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C3C(=C2)C(=O)C(=CO3)NC=O)NS(=O)(=O)C)[2H])[2H] |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular Structure and Bioanalytical Application of Iguratimod-d5
[1][2][3]
Executive Summary
Iguratimod-d5 is the deuterated isotopologue of Iguratimod, a disease-modifying antirheumatic drug (DMARD) acting as a nuclear factor-kappa B (NF-κB) inhibitor.[1][2][3] It functions primarily as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3]
By incorporating five deuterium atoms onto the phenoxy moiety, Iguratimod-d5 mimics the physicochemical behavior (chromatographic retention, ionization efficiency) of the analyte while providing a distinct mass shift (+5 Da).[1][2][3] This ensures precise quantification by compensating for matrix effects, recovery variations, and ionization suppression in complex biological matrices like human plasma.[1][3]
Chemical Identity & Structural Analysis[1][2][3]
Core Chemical Data
| Property | Specification |
| Chemical Name | N-[3-(Formylamino)-4-oxo-6-(phen-2,3,4,5,6-d5)oxy-4H-1-benzopyran-7-yl]methanesulfonamide |
| Common Name | Iguratimod-d5 |
| CAS Number | 2816542-08-0 |
| Molecular Formula | C₁₇H₉D₅N₂O₆S |
| Molecular Weight | 379.40 g/mol (vs. 374.37 g/mol for unlabeled) |
| Isotopic Enrichment | ≥ 98 atom % D |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol |
Structural Topology & Deuterium Labeling
The Iguratimod molecule consists of a chromone (1-benzopyran-4-one) scaffold substituted at three key positions:
-
Position 6: A phenoxy group (-O-Ph).[1][2][3][4] (Site of Deuteration)
-
Position 7: A methanesulfonamide group (-NHSO₂CH₃).[1][2][3][4]
In Iguratimod-d5 , the phenyl ring of the phenoxy group is fully deuterated.[1][2] All five hydrogen atoms on the phenyl ring are replaced by deuterium (
Structural Visualization
The following diagram illustrates the molecular connectivity and the specific location of the stable isotope labels.
Figure 1: The central chromone core serves as the scaffold.[1][2][3] The d5-labeling is isolated to the phenoxy ring (green), providing a +5 Da mass shift without altering the polar functional groups responsible for chromatography.[1][3]
Physicochemical Properties & Stability[1][2][3][4][7][8][9][10]
Solubility Profile
Iguratimod-d5 is a lipophilic weak acid.[1][2][3]
-
Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for preparing stock solutions (up to 10-20 mg/mL).[1][2][3]
-
Secondary Solvents: Methanol and Acetonitrile (useful for working solutions).[1][2][3]
-
Aqueous Solubility: Poor.[1][2][3] Precipitation may occur if stock solutions are diluted directly into 100% aqueous buffers without an organic modifier.[1][2][3]
Stability Considerations
-
Light Sensitivity: Chromone derivatives can be photosensitive.[1][2][3] Store solid and solution states protected from light (amber vials).
-
Hydrolytic Stability: The formylamino group at Position 3 is susceptible to hydrolysis under strongly acidic or basic conditions, converting to the free amine.[1][3] Bioanalytical extraction protocols should maintain a neutral to slightly acidic pH to prevent degradation.[1][2][3]
Bioanalytical Application: LC-MS/MS Methodology
Iguratimod-d5 is the "Gold Standard" internal standard for pharmacokinetic studies.[1][2][3] Its use is superior to structural analogs (e.g., agomelatine) because it shares the exact retention time as the analyte, thereby experiencing the exact same matrix suppression/enhancement effects.[1][3]
Mass Spectrometry Transitions (MRM)
In positive electrospray ionization (ESI+), Iguratimod forms a protonated molecular ion
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Fragmentation Mechanism |
| Iguratimod | m/z 375.2 | m/z 347.1 | Loss of CO (28 Da) from formyl group |
| Iguratimod-d5 | m/z 380.2 | m/z 352.1 | Loss of CO (28 Da); d5-phenoxy ring remains intact |
Note on Cross-Talk: The +5 Da mass difference is sufficient to prevent isotopic overlap from the natural abundance M+5 isotope of the unlabeled drug, ensuring a "clean" blank channel.[1][3]
Validated Extraction Workflow
The following workflow represents a standard protocol for quantifying Iguratimod in human plasma using Iguratimod-d5.
Figure 2: Step-by-step extraction and detection logic. The IS is added immediately to correct for all subsequent steps.
Synthesis Logic
While specific proprietary synthesis routes vary, the construction of Iguratimod-d5 generally follows a convergent pathway similar to the parent drug, utilizing deuterated starting materials.[1][3]
-
Starting Material: Phenol-d5 (C₆D₅OD) is reacted with a chromone precursor (often a nitro- or halo-substituted chromone ester).[1][2][3]
-
Coupling: The phenol-d5 is coupled to the scaffold via an ether linkage (Williamson ether synthesis or Nucleophilic Aromatic Substitution) to form the 6-(phenoxy-d5) intermediate.[1][2][3]
-
Functionalization:
Quality Control Check: The final product must be analyzed by 1H-NMR to confirm the absence of aromatic protons on the phenoxy ring (verifying >98% enrichment) and Mass Spectrometry to ensure no significant unlabeled (M+0) impurity exists, which would bias clinical results.
References
-
Xia, Y., Zhao, S., Gong, M., & Ding, L. (2018).[3][7] A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study. Biomedical Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1][2][3] PubChem Compound Summary for CID 124246: Iguratimod. Retrieved from [Link][2][3]
Sources
- 1. Iguratimod - Wikipedia [en.wikipedia.org]
- 2. Iguratimod | C17H14N2O6S | CID 124246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. jetir.org [jetir.org]
- 6. chemimpex.com [chemimpex.com]
- 7. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Iguratimod-d5
This guide provides a comprehensive overview of the chemical properties and stability of Iguratimod-d5, a deuterated analog of the novel anti-inflammatory and immunomodulatory drug, Iguratimod. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support the effective use of Iguratimod-d5 in research and development settings.
Introduction: The Significance of Deuterated Iguratimod
Iguratimod is a small molecule drug approved for the treatment of rheumatoid arthritis in Japan and China.[1] Its mechanism of action involves the inhibition of pro-inflammatory cytokine production and the modulation of immune responses.[2] Iguratimod-d5 is a stable isotope-labeled version of Iguratimod, in which five hydrogen atoms on the phenoxy ring have been replaced with deuterium. This isotopic substitution makes Iguratimod-d5 an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantitative analysis of Iguratimod in biological matrices by mass spectrometry.[3] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, allowing for precise differentiation from the non-labeled drug.[4][5]
Chemical and Physical Properties of Iguratimod-d5
The fundamental chemical and physical characteristics of Iguratimod-d5 are crucial for its handling, formulation, and analytical characterization. The properties of the parent compound, Iguratimod, are also provided for comparison.
| Property | Iguratimod-d5 | Iguratimod | Source(s) |
| Chemical Name | N-[3-(Formylamino)-4-oxo-6-(phenoxy-d5)-4H-1-benzopyran-7-yl]methanesulfonamide | N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide | [6][7] |
| Molecular Formula | C₁₇H₉D₅N₂O₆S | C₁₇H₁₄N₂O₆S | [6][8] |
| Molecular Weight | 379.40 g/mol | 374.37 g/mol | [6][8] |
| Appearance | White to off-white solid | White to almost white powder/crystal | [6][7] |
| Melting Point | Not explicitly reported; expected to be similar to Iguratimod | 238 - 242 °C | [7] |
| Solubility | Soluble in DMSO, Methanol, DMF | Soluble in DMSO (33.33 mg/mL), practically insoluble in water and ethanol. | [6][9] |
| Isotopic Purity | ≥ 98 atom % D | N/A | [6] |
| Chemical Purity | ≥ 95% (HPLC) | ≥ 98% (HPLC) | [6][7] |
Note: Properties for Iguratimod-d5 are based on available supplier data and reasonable scientific extrapolation from the non-deuterated form.
The increased molecular weight of Iguratimod-d5 is a direct result of the five deuterium atoms replacing hydrogen atoms on the phenoxy group. This mass difference is the cornerstone of its utility in mass spectrometry-based assays. The solubility profile is expected to be very similar to that of Iguratimod, with good solubility in polar aprotic solvents like DMSO and limited solubility in aqueous media.
Stability and Storage of Iguratimod-d5
Understanding the stability of Iguratimod-d5 is critical for ensuring the integrity of analytical standards and the reliability of experimental results.
General Stability of Deuterated Compounds
Deuterated compounds are generally considered to be chemically stable.[3] The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can sometimes lead to slower metabolic degradation at the site of deuteration. However, for the purposes of its use as an internal standard, Iguratimod-d5 is expected to exhibit similar stability to Iguratimod under typical laboratory conditions.
Hydrolytic Stability
Studies on Iguratimod have shown that the molecule is susceptible to degradation under both acidic and basic conditions. One study identified a major degradant formed under hydrolytic stress. Therefore, it is crucial to control the pH of solutions containing Iguratimod-d5 to prevent its degradation. Exposure to strong acids or bases should be avoided.
Thermal and Photostability
Forced degradation studies on Iguratimod suggest that it is relatively stable under thermal stress. While specific photostability data for Iguratimod-d5 is not available, it is standard practice to protect deuterated standards from light to prevent potential photodegradation.
Recommended Storage Conditions
To ensure the long-term stability of Iguratimod-d5, the following storage conditions are recommended:
-
Solid Form: Store at 2-8°C, protected from light and moisture.[7]
-
In Solution: For long-term storage, solutions of Iguratimod-d5 in anhydrous aprotic solvents such as DMSO should be stored at -20°C or -80°C.[9] It is advisable to prepare fresh working solutions from a stock solution to minimize the risk of degradation and solvent evaporation.
Proposed Synthesis of Iguratimod-d5
The synthesis of Iguratimod-d5 would likely follow a similar pathway to that of Iguratimod, with the key difference being the introduction of the deuterated phenoxy group. A plausible synthetic route would involve the use of phenol-d6 as a starting material.
A reported synthesis of an Iguratimod intermediate involves the reaction of a substituted nitrobenzene with phenol.[10] Adapting this for Iguratimod-d5 would entail the following key step:
-
Nucleophilic Aromatic Substitution: Reaction of a suitable precursor, such as a halogenated or nitro-substituted chromone derivative, with phenol-d5 in the presence of a suitable base and catalyst to form the ether linkage.
The subsequent steps to complete the synthesis would likely mirror those for the non-deuterated compound, which include the introduction of the formylamino and methanesulfonylamino groups.
Caption: Proposed synthetic pathway for Iguratimod-d5.
Analytical Methodologies
The primary application of Iguratimod-d5 is as an internal standard in quantitative bioanalysis. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method has been developed for Iguratimod. This method can be adapted for the analysis of Iguratimod-d5.
Typical HPLC Parameters for Iguratimod Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water containing a modifier such as formic acid or ammonium acetate is commonly used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Detection: UV detection at approximately 257 nm.
Protocol for HPLC Analysis:
-
Standard Preparation: Prepare stock solutions of Iguratimod-d5 in a suitable solvent such as DMSO or methanol. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation: For the analysis of Iguratimod in biological samples, a protein precipitation or liquid-liquid extraction step is typically employed. The extracted sample is then reconstituted in the mobile phase. Iguratimod-d5 is added as the internal standard prior to the extraction process.
-
Injection: Inject a fixed volume of the prepared sample or standard onto the HPLC system.
-
Data Acquisition and Analysis: Monitor the elution of Iguratimod and Iguratimod-d5 by UV detection. The retention times of both compounds are expected to be nearly identical.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of Iguratimod in complex biological matrices.
Typical LC-MS/MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Iguratimod and Iguratimod-d5.
-
Iguratimod: A common transition is m/z 375.2 → 347.1.
-
Iguratimod-d5: The precursor ion will be shifted by +5 Da to m/z 380.2. The product ion may also be shifted depending on the fragmentation pattern.
-
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and matrix effects.[11] The use of a deuterated internal standard like Iguratimod-d5 is highly recommended to compensate for matrix effects and variability in ionization.[4][5]
Caption: Typical analytical workflow for the quantification of Iguratimod using Iguratimod-d5.
Conclusion
Iguratimod-d5 is an essential tool for the accurate and precise quantification of Iguratimod in biological samples. A thorough understanding of its chemical properties, stability, and appropriate analytical methodologies is paramount for its effective application in research and drug development. This guide provides a foundational understanding of these aspects, emphasizing the importance of proper storage and handling to maintain the integrity of this valuable analytical standard. As with any deuterated compound, while its chemical behavior is nearly identical to its non-deuterated counterpart, careful consideration of its unique mass and the potential for isotopic effects is necessary for robust and reliable scientific outcomes.
References
-
Iguratimod | C17H14N2O6S | CID 124246. PubChem - NIH. [Link]
-
Products by Parent Name: Iguratimod. Dove Research & Analytics. [Link]
-
Iguratimod. Amerigo Scientific. [Link]
-
Iguratimod. Wikipedia. [Link]
-
Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. NIH. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Strategic approach for the synthesis of iguratimod. ResearchGate. [Link]
- CN114539104A - Preparation method of Iguratimod intermediate.
-
Hplc Method Development and Validation of Iguratimod Tablet Dosage Form. TIJER.org. [Link]
-
Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. SpringerLink. [Link]
-
Iguratimod impurity identification, characterization, and synthesis. Synapse. [Link]
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed. [Link]
Sources
- 1. Iguratimod - Wikipedia [en.wikipedia.org]
- 2. Iguratimod - Amerigo Scientific [amerigoscientific.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. synthose.com [synthose.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Iguratimod | C17H14N2O6S | CID 124246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN114539104A - Preparation method of Iguratimod intermediate - Google Patents [patents.google.com]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Context and Isotopic Significance of Iguratimod
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Iguratimod-d5
This guide provides a detailed exploration of the synthetic pathways for Iguratimod and its deuterated analog, Iguratimod-d5. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical logic, experimental protocols, and analytical validation underlying the creation of this important molecule and its isotopically labeled standard.
Iguratimod is a novel disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2] It exhibits both anti-inflammatory and immunomodulatory effects.[3] The mechanism of action involves the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[4][5] By acting on both T and B lymphocytes, Iguratimod helps to suppress the autoimmune response responsible for joint inflammation and damage.[6]
The synthesis of isotopically labeled compounds, such as Iguratimod-d5, is paramount in modern drug development. Deuterated molecules, where one or more hydrogen atoms are replaced by deuterium, serve two primary purposes.[7] Firstly, they are indispensable as internal standards for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of the drug's concentration in biological matrices. Secondly, the incorporation of deuterium at sites of metabolic activity can slow down the rate of drug metabolism.[] This phenomenon, known as the kinetic isotope effect, can lead to an improved pharmacokinetic profile, potentially enhancing a drug's half-life and reducing the formation of toxic metabolites.[9]
Iguratimod-d5 features five deuterium atoms on its phenoxy ring.[10] This specific labeling pattern makes it an ideal internal standard for pharmacokinetic studies of Iguratimod and a subject of interest for investigating metabolic pathways.
Part 1: Retrosynthetic Analysis and Core Synthesis of Iguratimod
The synthesis of Iguratimod, N-[3-(formylamino)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide, involves the construction of the core chromone ring system followed by the introduction of the requisite functional groups. A logical retrosynthetic approach breaks the molecule down into key precursors.
A common synthetic strategy involves a key ring-forming reaction to create the chromone structure.[11] The synthesis begins with appropriately substituted phenolic precursors that are elaborated to build the final molecule.
Caption: Retrosynthetic analysis of the Iguratimod scaffold.
A plausible forward synthesis, based on patent literature, involves the cyclization of a formylaminomethyl ketone intermediate.[11] This key step is typically achieved by reacting the ketone with a reagent like N,N-dimethylformamide dimethylacetal (DMF-DMA) in the presence of an acid catalyst, which facilitates the formation of the chromone ring.
Caption: Key cyclization step in the synthesis of Iguratimod.
Part 2: Isotopic Labeling Strategy for Iguratimod-d5
The synthesis of Iguratimod-d5 requires the strategic introduction of a deuterated building block early in the synthetic sequence. Given that the deuterium atoms are located on the phenoxy moiety, the most efficient approach is to use deuterated phenol (phenol-d5) as a starting material.
The core of the strategy is an etherification reaction, where phenol-d5 is coupled with a suitably activated aromatic precursor. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper- or palladium-catalyzed coupling. The resulting deuterated intermediate is then carried through the remaining synthetic steps to yield the final Iguratimod-d5 product.
Caption: Workflow for the synthesis of Iguratimod-d5.
Part 3: Experimental Protocols and Characterization
Protocol: Synthesis of the Deuterated Phenoxy Ether Intermediate
This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.
-
Reagents and Setup: To a dry, argon-flushed round-bottom flask, add the activated aromatic precursor (1.0 eq), Phenol-d5 (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired deuterated phenoxy ether intermediate.
Characterization and Quality Control
The final Iguratimod-d5 product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
| Parameter | Method | Expected Result |
| Chemical Purity | HPLC-UV | ≥98%[12] |
| Identity Confirmation | High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₇H₉D₅N₂O₆S (m/z ≈ 379.40)[10] |
| Structural Elucidation | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of Iguratimod, with notable absence of signals for the phenoxy protons in ¹H NMR. |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥98 atom % D[10] |
| Solubility | Visual Inspection | Soluble in DMSO, Methanol, DMF[10] |
Analytical methods for Iguratimod are well-established, often employing reverse-phase HPLC with UV detection around 257 nm.[13][14] For quantitative analysis in biological fluids, a sensitive LC-MS/MS method is typically developed and validated according to regulatory guidelines.[14]
Conclusion
The synthesis of Iguratimod-d5 is a multi-step process that hinges on the strategic incorporation of a deuterated building block, namely phenol-d5. The successful execution of this synthesis provides a critical tool for advancing the clinical development and understanding of Iguratimod. The availability of a high-purity, isotopically labeled internal standard is essential for the accurate quantification of the drug in pharmacokinetic and metabolic studies, ensuring the reliability of data submitted for regulatory approval. Furthermore, the principles outlined in this guide serve as a template for the synthesis of other isotopically labeled drug candidates, highlighting the synergy between synthetic chemistry and modern drug development.
References
- Google Patents. (2021). Method for producing intermediate of iguratimod derivatives, method for producing iguratimod, iguratimod having novel crystal structure, and method for producing same.
- Google Patents. (n.d.). Iguratimod crystalline forms and compositions thereof.
-
ResearchGate. (n.d.). Strategic approach for the synthesis of iguratimod.[Link]
-
Patsnap Synapse. (2024). What is the mechanism of Iguratimod?[Link]
-
MrMed. (n.d.). Iguratimod Uses, Side Effects, and Medicines.[Link]
-
PubMed. (n.d.). Molecular mechanisms and clinical application of Iguratimod: A review.[Link]
-
Astandards. (n.d.). Iguratimod | High-Quality Pharmaceutical Reference Standard.[Link]
-
National Institutes of Health (NIH). (n.d.). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma.[Link]
-
IJNRD. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION.[Link]
-
Wikipedia. (n.d.). Iguratimod.[Link]
-
Royal Society of Chemistry. (n.d.). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques.[Link]
-
PubMed. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs.[Link]
-
PubMed Central. (2021). Iguratimod: Novel Molecular Insights and a New csDMARD for Rheumatoid Arthritis, from Japan to the World.[Link]
-
Beacon. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.[Link]
-
ResearchGate. (2026). Stability-indicating study of Iguratimod: Isolation and characterization of potential degradant using Preparative HPLC-MS, LC-HRMS, and NMR techniques | Request PDF.[Link]
-
Frontiers. (n.d.). Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases.[Link]
-
PubMed. (n.d.). Iguratimod, a synthetic disease modifying anti-rheumatic drug inhibiting the activation of NF-κB and production of RANKL: Its efficacy, radiographic changes, safety and predictors over two years' treatment for Japanese rheumatoid arthritis patients.[Link]
-
Wikipedia. (n.d.). Deuterated drug.[Link]
-
JETIR. (n.d.). analytical method development and validation for related substance in iguratimod by hplc.[Link]
-
Royal Society of Chemistry. (n.d.). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques.[Link]
Sources
- 1. mrmed.in [mrmed.in]
- 2. Iguratimod - Wikipedia [en.wikipedia.org]
- 3. Iguratimod | High-Quality Pharmaceutical Reference Standard [astandards.com]
- 4. What is the mechanism of Iguratimod? [synapse.patsnap.com]
- 5. Iguratimod: Novel Molecular Insights and a New csDMARD for Rheumatoid Arthritis, from Japan to the World - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms and clinical application of Iguratimod: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthose.com [synthose.com]
- 11. WO2021020481A1 - Method for producing intermediate of iguratimod derivatives, method for producing iguratimod, iguratimod having novel crystal structure, and method for producing same - Google Patents [patents.google.com]
- 12. Iguratimod = 98 HPLC 123663-49-0 [sigmaaldrich.com]
- 13. Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Optimizing Iguratimod: A Technical Guide to Deuterated Design and Evaluation
Executive Summary
Iguratimod (IGU) is a novel small-molecule DMARD (Disease-Modifying Antirheumatic Drug) utilized in the management of Rheumatoid Arthritis (RA).[1][2][3][4] While effective in inhibiting NF-κB and suppressing immunoglobulin production, its clinical utility is constrained by a relatively short half-life (~10.5 hours), requiring twice-daily (BID) dosing, and a safety profile complicated by hepatotoxicity (elevated transaminases).
This technical guide outlines the strategic development of Deuterated Iguratimod (d-IGU) . By leveraging the Kinetic Isotope Effect (KIE) , we aim to stabilize the metabolic "soft spots" of the parent molecule—specifically the formyl moiety—to retard CYP450-mediated clearance. The objective is to achieve a Once-Daily (QD) dosing regimen and potentially mitigate hepatotoxicity by reducing the formation of reactive metabolic intermediates.
Molecular Rationale: The Deuterium Switch
The primary metabolic pathway of Iguratimod involves oxidative deformylation mediated by CYP2C9 and CYP2C19 , followed by N-acetylation to form the metabolite M2. The rate-limiting step in the clearance of the parent drug is the cleavage of the C-H bond on the formylamino group.
The Kinetic Isotope Effect (KIE)
Replacing the protium (H) at the metabolic center with deuterium (D) increases the bond dissociation energy (C-D is stronger than C-H by ~1.2–1.5 kcal/mol). This results in a Primary Kinetic Isotope Effect (
Target Modification Sites
-
Primary Target (Site A): The Formyl Hydrogen (-CHO
-CDO) .-
Rationale: Direct blockade of the oxidative deformylation step. This is expected to significantly reduce intrinsic clearance (
) and extend plasma half-life ( ).
-
-
Secondary Target (Site B): The Methanesulfonamide Methyl Group (-CH
-CD ) .-
Rationale: While less metabolically labile, deuteration here may stabilize the sulfonamide tail against minor oxidative pathways.
-
Chemical Synthesis & Characterization
To ensure the pharmacological profile remains identical to the parent (isostructural), the synthesis must yield high isotopic purity (>99% D incorporation).
Synthetic Route for d-Formyl-Iguratimod
The synthesis modifies the final formylation step of the amino-chromone precursor.
-
Precursor Preparation: Synthesis of N-(3-amino-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide (The "Free Amine").
-
Deuterated Formylation: Reaction of the Free Amine with Deuterated Formic Acetic Anhydride (prepared from Sodium Formate-
and Acetyl Chloride) or direct coupling with Formic Acid- using EDC/HOBt. -
Purification: Recrystallization from ethanol/DMF.
Quality Control Parameters
| Parameter | Method | Specification |
| Chemical Purity | HPLC-UV (254 nm) | > 98.5% |
| Isotopic Enrichment | > 99.0 atom % D | |
| Structure Confirmation | Absence of singlet at | |
| Solid State Form | XRPD | Matches Parent IGU Polymorph |
In Vitro Metabolic Stability (The "Go/No-Go" Decision)
Before in vivo PK, the d-IGU candidate must demonstrate superior stability in human liver microsomes (HLM).
Experimental Protocol: Microsomal Stability
Objective: Determine the Intrinsic Clearance (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrates: Iguratimod (Control) and d-IGU (Test) at 1 µM final concentration.
-
Reaction: Initiate with NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.
Data Analysis & Visualization
The metabolic blockade is visualized below. The deuterated compound should show a shallower slope of depletion.
Figure 1: Mechanism of Metabolic Stabilization. The C-D bond resists CYP-mediated cleavage, reducing the rate of M1 formation.
In Vivo Pharmacokinetic Evaluation
If in vitro stability is confirmed (
Study Design
-
Species: Sprague-Dawley Rats (n=6 per group).
-
Dosing: Oral Gavage (PO) at 10 mg/kg.
-
Formulation: 0.5% CMC-Na suspension.
-
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours.
Comparative PK Metrics (Target Profile)
The following table illustrates the desired outcome for a successful deuterated candidate compared to the parent drug.
| Parameter | Iguratimod (Parent) | d-Iguratimod (Target) | Improvement Factor |
| ~4500 | ~4500–5000 | 1.0–1.1x (Similar Absorption) | |
| 10.5 | 15.0 – 18.0 | ~1.5x (Extended) | |
| ~60,000 | ~90,000 | >1.5x (Exposure) | |
| Clearance (CL/F) | High | Low | Reduced |
Safety & Mechanistic Integrity
Deuteration must not alter the binding affinity to the target (NF-κB/MIF inhibition) or introduce new toxicities.
Hepatotoxicity Assessment (DILI Potential)
Since Iguratimod is associated with elevated liver enzymes, d-IGU must be evaluated for "Metabolic Switching." If the primary pathway is blocked, does the drug shunt to a toxic secondary pathway (e.g., quinone imine formation on the phenoxy ring)?
-
Assay: Reactive Metabolite Trapping (Glutathione-trapping) in HLM.
-
Success Criteria: No increase in GSH-adducts compared to parent Iguratimod.
Experimental Workflow Diagram
Figure 2: Stage-gated development workflow for Deuterated Iguratimod.
References
-
Lu, L. et al. (2020). Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. Frontiers in Pharmacology. Available at: [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]
-
Ju, H. et al. (2013). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Journal of Chromatographic Science. Available at: [Link]
-
Pirmohamed, M. et al. (2018). Suspected drug-induced liver injury associated with iguratimod: a case report and review of the literature. BMC Gastroenterology. Available at: [Link]
-
Shao, L. & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. Available at: [Link]
Sources
- 1. Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iguratimod in combination with methotrexate in active rheumatoid arthritis : Therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Iguratimod: Dual-Target Modulation of Cytokine Signaling and B-Cell Terminal Differentiation
Executive Summary
Iguratimod (IGU, T-614) represents a distinct class of small-molecule disease-modifying antirheumatic drugs (DMARDs) that diverges from the mechanistic pathways of methotrexate or leflunomide.[1][2] While initially characterized as a COX-2 inhibitor, its primary therapeutic potency in rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) stems from two upstream immunomodulatory actions: (1) the disruption of Act1-mediated IL-17 signaling and (2) the blockade of B-cell terminal differentiation via the PKC/Egr1/Blimp-1 axis.
This technical guide dissects these molecular mechanisms, providing researchers with the causal logic required to design robust validation assays. It moves beyond surface-level descriptions to explore the specific protein-protein interactions (PPIs) and transcriptional regulators that Iguratimod targets.
Part 1: Molecular Mechanism of Action
The Cytokine Blockade: Targeting Act1 and NF-κB
Unlike biologics that scavenge cytokines extracellularly, Iguratimod acts intracellularly to dampen the signaling cascades that trigger cytokine transcription.[3]
The Act1 Checkpoint (Unique Mechanism): The most distinguishing feature of Iguratimod is its ability to inhibit Interleukin-17 (IL-17) signaling.[1][2][3] IL-17 binds to its receptor (IL-17RA/RC), recruiting the adaptor protein Act1 (NF-κB activator 1).[3] Typically, Act1 recruits TRAF5 and TRAF2 to activate the NF-κB and MAPK pathways.
-
Mechanism: Iguratimod directly binds to Act1, inhibiting its interaction with TRAF5.[1][3][4][5]
-
Consequence: This prevents the formation of the Act1-TRAF5 complex, destabilizing mRNA transcripts of pro-inflammatory cytokines (IL-6, TNF-α) and preventing their translation.
The Macrophage Migration Inhibitory Factor (MIF) Target: Iguratimod has also been identified as a high-affinity inhibitor of MIF. It binds to the MIF trimer, blocking its tautomerase activity and preventing MIF-induced inflammatory cascades.[3][4]
B-Cell Reprogramming: The PKC/Egr1/Blimp-1 Axis
Iguratimod is highly effective in B-cell driven pathologies (e.g., SLE, IgG4-RD) because it halts the maturation of B cells into antibody-secreting cells (ASCs) or plasma cells.[3]
The Differentiation Blockade: Differentiation of B cells into plasma cells requires a transcriptional shift orchestrated by Blimp-1 (B lymphocyte-induced maturation protein-1).
-
Upstream: Protein Kinase C (PKC) activation is required to induce Egr1 (Early Growth Response 1).
-
Transcriptional Control: Egr1 directly activates the Prdm1 gene (encoding Blimp-1).
-
IGU Intervention: Iguratimod inhibits PKC phosphorylation. This leads to a collapse in Egr1 expression, preventing Blimp-1 upregulation. Without Blimp-1, B cells cannot undergo the structural changes necessary to become high-output plasma cells.
Visualizing the Signaling Blockade The following diagram illustrates the dual-pathway inhibition: the Act1 interference in synoviocytes/T-cells and the differentiation blockade in B-cells.
Caption: Iguratimod disrupts IL-17 signaling by blocking Act1-TRAF5 interaction and halts B-cell differentiation by inhibiting the PKC-Egr1 axis.[3]
Part 2: Experimental Frameworks & Protocols
To validate Iguratimod’s efficacy in a research setting, assays must be designed to measure functional outputs (antibody secretion, cytokine release) rather than just cell viability.
Protocol A: Assessing B-Cell Terminal Differentiation
Objective: Quantify the inhibition of Plasma Cell formation and Immunoglobulin (Ig) secretion. Causality: If IGU works via the proposed mechanism, Blimp-1 mRNA levels should drop before a reduction in IgG is observed.
Workflow Steps:
-
Isolation: Isolate human PBMCs from healthy donors or RA patients using Ficoll-Paque density gradient centrifugation.
-
Purification: Use magnetic bead separation (negative selection) to isolate CD19+ B cells (Purity >95%).
-
Differentiation Culture:
-
Incubation: Culture for 6–9 days.
-
Readouts (Day 6-9):
-
Flow Cytometry: Stain for CD19, CD27, CD38, and CD138.
-
Target Population: CD19+CD27++CD38++ (Plasmablasts/Plasma cells).
-
-
ELISA: Collect supernatant to measure IgM and IgG levels.
-
qPCR (Day 3): Extract RNA to measure PRDM1 (Blimp-1) and EGR1 expression.
-
Expected Data:
| Readout | Control (Stimulated) | Iguratimod (10 µM) | Interpretation |
|---|---|---|---|
| CD38++CD138+ Cells | 15–25% of CD19+ | < 5% | Blockade of terminal differentiation. |
| IgG Secretion | High (>1000 ng/mL) | Low (<200 ng/mL) | Functional loss of secretory capacity. |
| Blimp-1 mRNA | High (Fold change >10) | Low (Fold change <2) | Transcriptional arrest via Egr1 suppression. |
Protocol B: Verifying Act1-TRAF5 Disruption (Co-IP)
Objective: Prove that IGU physically interferes with the IL-17 signaling complex. Causality: IGU binds Act1; therefore, immunoprecipitating Act1 should yield less bound TRAF5 in the presence of IGU.
Workflow Steps:
-
Cell Line: HeLa cells or Fibroblast-like Synoviocytes (FLS) transfected with Flag-tagged Act1 and HA-tagged TRAF5.
-
Stimulation: Pre-treat cells with IGU (10 µM) for 2 hours, then stimulate with IL-17 (50 ng/mL) for 15 minutes.
-
Lysis: Lyse cells in IP buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Incubate lysate with anti-Flag beads (to pull down Act1).
-
Wash beads 3x to remove non-specific binding.
-
-
Western Blot:
-
Elute proteins and run on SDS-PAGE.
-
Blot with anti-HA (to detect TRAF5).
-
-
Result: The anti-HA band (TRAF5) should be significantly fainter in the IGU-treated lane compared to the IL-17-only lane, indicating disrupted interaction.
Part 3: Comparative Data Summary
Iguratimod is often compared to Methotrexate (MTX). The table below highlights the mechanistic divergence relevant to drug development.
| Feature | Iguratimod (IGU) | Methotrexate (MTX) |
| Primary Target | Act1 (IL-17 pathway), MIF, PKC (B-cells) | DHFR (Folate metabolism), AICAR transformylase |
| B-Cell Effect | Inhibits differentiation (Blimp-1/Egr1) | Antiproliferative (DNA synthesis inhibition) |
| Cytokine Impact | Transcriptional repression (mRNA stability) | Adenosine release (anti-inflammatory) |
| Onset of Action | Slow (accumulation required for transcriptional shift) | Moderate |
| Key Biomarker | Reduced Serum Immunoglobulins (IgG/IgM/IgA) | Reduced CRP/ESR |
References
-
Luo, Q., et al. (2013).[5] "A novel disease-modifying antirheumatic drug, iguratimod, ameliorates murine arthritis by blocking IL-17 signaling, distinct from methotrexate and leflunomide."[1] The Journal of Immunology.
-
Ye, Y., et al. (2019). "Iguratimod reduces B-cell secretion of immunoglobulin to play a protective role in interstitial lung disease."[8] Arthritis Research & Therapy.
-
Du, F., et al. (2008).[5] "Iguratimod, a novel anti-rheumatic drug, suppresses joint destruction and ameliorates collagen-induced arthritis in rats." Biological and Pharmaceutical Bulletin.
-
Jiang, H., et al. (2020).[5][6] "Molecular mechanisms and clinical application of Iguratimod: A review." Biomedicine & Pharmacotherapy.[6]
-
Li, X., et al. (2017). "Identification of Iguratimod as an Inhibitor of Macrophage Migration Inhibitory Factor (MIF) with Steroid-sparing Potential." The Journal of Biological Chemistry.
Sources
- 1. A novel disease-modifying antirheumatic drug, iguratimod, ameliorates murine arthritis by blocking IL-17 signaling, distinct from methotrexate and leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 5. Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis [frontiersin.org]
- 7. Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Iguratimod using Iguratimod-d5 as an Internal Standard by LC-MS/MS
Introduction
Iguratimod is a novel disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid arthritis.[1][2] It exerts its therapeutic effects through the modulation of the immune system, including the inhibition of pro-inflammatory cytokine production.[1][2] To accurately characterize its pharmacokinetic profile and ensure patient safety and efficacy, a robust and reliable bioanalytical method for the quantification of Iguratimod in biological matrices is imperative. This application note details a comprehensive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the high-throughput analysis of Iguratimod, employing its stable isotope-labeled counterpart, Iguratimod-d5, as the internal standard (IS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it provides the highest possible analytical specificity and accuracy by compensating for variability in sample preparation and matrix effects.[3][4]
The Rationale for a Stable Isotope-Labeled Internal Standard
In LC-MS/MS-based bioanalysis, an internal standard is crucial for achieving accurate and precise quantification. While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as Iguratimod-d5, are considered the gold standard.[3][5] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to highly reliable and reproducible data.[3][7]
Iguratimod-d5, with five deuterium atoms incorporated into the phenoxy ring, is an ideal internal standard for the quantification of Iguratimod. This labeling provides a sufficient mass shift to prevent isotopic crosstalk while maintaining nearly identical physicochemical properties to the unlabeled drug.
Chemical Properties of Iguratimod and Iguratimod-d5
A thorough understanding of the chemical properties of both the analyte and the internal standard is fundamental to method development.
| Property | Iguratimod | Iguratimod-d5 |
| Chemical Name | N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide | N-[3-(Formylamino)-4-oxo-6-(phen-2,3,4,5,6-d5)oxy-4H-1-benzopyran-7-yl]-methanesulfonamide[8] |
| Molecular Formula | C₁₇H₁₄N₂O₆S[1] | C₁‧H₉D₅N₂O₆S[8] |
| Molecular Weight | 374.37 g/mol [1] | 379.40 g/mol [8] |
| CAS Number | 123663-49-0[1] | 2816542-08-0[8] |
| Appearance | White to off-white crystalline solid[9] | White Crystalline Solid[8] |
| Solubility | Soluble in DMSO and Methanol[8][9] | Soluble in DMSO, Methanol, DMF[8] |
LC-MS/MS Method Protocol
This protocol is designed for the quantification of Iguratimod in human plasma and is based on established methods for similar small molecules, adhering to the principles outlined in the ICH M10 and FDA guidelines on bioanalytical method validation.[7][10][11]
Materials and Reagents
-
Iguratimod reference standard (≥98% purity)
-
Iguratimod-d5 internal standard (≥95% chemical purity, ≥98% isotopic purity)[8]
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Iguratimod and Iguratimod-d5 in DMSO to prepare individual primary stock solutions.
-
Working Stock Solutions: Prepare serial dilutions of the Iguratimod primary stock solution in 50:50 (v/v) acetonitrile:water to create working stock solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Iguratimod-d5 primary stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like Iguratimod from plasma.[12]
-
Label polypropylene microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of plasma sample, calibrator, or QC into the corresponding tubes.
-
Add 10 µL of the 100 ng/mL Iguratimod-d5 internal standard working solution to all tubes except for the blank matrix samples.
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method optimization.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[12] |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water[12] |
| Mobile Phase B | Acetonitrile[12] |
| Flow Rate | 0.4 mL/min[12] |
| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Iguratimod, and then return to initial conditions for column re-equilibration. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Iguratimod | 375.2 | 347.1 | Optimized value (e.g., 25-35) |
| Iguratimod-d5 | 380.2 | 352.1 | Optimized value (e.g., 25-35) |
Note: The MRM transition for Iguratimod is based on published literature.[12] The transition for Iguratimod-d5 is predicted based on the addition of 5 Da to the precursor and the corresponding fragment. Collision energies should be optimized for the specific instrument used.
Method Validation
The developed method must be validated according to regulatory guidelines such as the ICH M10 to ensure its reliability for bioanalytical applications.[10] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: The relationship between the analyte concentration and the instrument response, which should be linear over the intended analytical range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Workflow Visualization
The following diagram illustrates the complete bioanalytical workflow from sample receipt to data analysis.
Caption: Bioanalytical workflow for Iguratimod quantification.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Iguratimod in human plasma using Iguratimod-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy, precision, and reliability, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol is designed to be high-throughput and can be validated according to international regulatory guidelines to support drug development and clinical research.
References
-
A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers. PubMed. [Link]
-
Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction. ResearchGate. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. IJNRD. [Link]
-
Molecular mechanisms and clinical application of Iguratimod: A review. PubMed. [Link]
-
Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. PubMed Central. [Link]
-
Iguratimod. Wikipedia. [Link]
-
Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. NIH. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Analytical Methods (RSC Publishing). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers. PubMed. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
ICH M10 on bioanalytical method validation. Scientific guideline. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
Bioanalytical Method Validation. HHS.gov. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Iguratimod | 123663-49-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthose.com [synthose.com]
- 8. Iguratimod = 98 HPLC 123663-49-0 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CAS 123663-49-0: Iguratimod | CymitQuimica [cymitquimica.com]
- 12. brieflands.com [brieflands.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Iguratimod in Human Plasma Using a Deuterated Internal Standard
Abstract
This document outlines a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Iguratimod in human plasma. Iguratimod is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2] To ensure the highest level of accuracy required for pharmacokinetic and clinical studies, this method employs a stable isotope-labeled internal standard, Iguratimod-d4. The protocol details every critical step from sample preparation using a straightforward protein precipitation technique to the final validated analytical parameters. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4]
Introduction and Scientific Rationale
The Therapeutic Role of Iguratimod
Iguratimod (N-[3-(formylamino)-4-oxo-6-phenoxy-4H-1-benzopyran-7-yl]-methanesulfonamide) is a novel small-molecule DMARD that has shown significant efficacy in treating rheumatoid arthritis.[1][5] Its therapeutic effect is attributed to a multi-faceted mechanism, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which subsequently suppresses the production of various pro-inflammatory cytokines like TNF-α and IL-6.[6][7] Given its therapeutic importance, a reliable and robust bioanalytical method is essential for its clinical development, enabling precise characterization of its pharmacokinetic profile, assessing bioequivalence, and supporting therapeutic drug monitoring.
The Imperative for a Deuterated Internal Standard
In quantitative LC-MS/MS analysis, variability can arise from multiple stages, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[8][9] A stable isotope-labeled deuterated internal standard (IS) is the gold standard for mitigating these variabilities.[10][11] A deuterated IS, such as Iguratimod-d4, is chemically identical to the analyte, ensuring it co-elutes during chromatography and behaves similarly during ionization.[8][12] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-elution and identical chemical behavior allow the IS to perfectly track and compensate for any analyte loss or signal variation during the analytical process, a principle known as Stable Isotope Dilution Assay (SIDA).[8][11] This results in superior accuracy and precision, which is a non-negotiable requirement for regulatory submissions.[11]
Physicochemical Properties of Analytes
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Iguratimod | Iguratimod-d4 (Internal Standard) |
| Chemical Structure | See Figure 1 | See Figure 1 |
| Molecular Formula | C₁₇H₁₄N₂O₆S[2] | C₁₇H₁₀D₄N₂O₆S |
| Molecular Weight | 374.4 g/mol [2] | 378.4 g/mol |
| IUPAC Name | N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide[2] | N-(3-Formamido-4-oxo-6-phenoxy-d4-4H-chromen-7-yl)methanesulfonamide (assumed) |
| Solubility | Soluble in DMSO (~16 mg/mL); Sparingly soluble in PBS (pH 7.2, ~0.25 mg/mL)[13] | Assumed to be identical to Iguratimod |
Figure 1: Chemical Structures
Sources
- 1. Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iguratimod - Wikipedia [en.wikipedia.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Portico [access.portico.org]
- 6. Molecular mechanisms and clinical application of Iguratimod: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Iguratimod? [synapse.patsnap.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Iguratimod in Plasma Using Iguratimod-d5 Internal Standard
Introduction & Scope
Iguratimod (T-614) is a novel disease-modifying antirheumatic drug (DMARD) that inhibits the production of immunoglobulins and inflammatory cytokines (IL-1, IL-6, TNF-α) by suppressing the NF-κB signaling pathway. Accurate pharmacokinetic (PK) profiling is critical during drug development to establish safety margins and efficacy thresholds.
While earlier methods utilized structural analogs (e.g., phenacetin or agomelatine) as internal standards (IS), these often fail to perfectly compensate for matrix effects and ionization suppression in complex plasma matrices. This protocol details a validated, high-sensitivity LC-MS/MS workflow utilizing Iguratimod-d5 , a stable isotope-labeled internal standard. The use of the deuterated IS ensures that the standard co-elutes with the analyte, experiencing identical ionization conditions, thereby significantly improving the precision and accuracy of the bioanalytical method.
Key Technical Considerations:
-
Light Sensitivity: Iguratimod is photolabile. All procedures must be conducted under yellow light or in amber glassware.
-
Ionization Polarity: While Iguratimod possesses acidic protons, positive electrospray ionization (ESI+) provides superior sensitivity and stable fragmentation patterns for quantitation.
Materials & Reagents
Chemical Reference Standards
-
Analyte: Iguratimod (
, MW: 374.37). Purity > 98%. -
Internal Standard: Iguratimod-d5 (Deuterated analog). Purity > 98%, Isotopic Enrichment > 99%.[1]
Reagents
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), DMSO (HPLC Grade).
-
Additives: Formic Acid (FA), Ammonium Acetate (
).[2][3] -
Water: Milli-Q or equivalent (18.2 MΩ·cm).
-
Matrix: Drug-free plasma (K2EDTA or Heparin).
Experimental Protocol
Stock Solution Preparation
-
Primary Stock (Iguratimod): Dissolve 1.0 mg of Iguratimod in 1.0 mL DMSO to yield a 1.0 mg/mL solution.
-
Primary Stock (IS, Iguratimod-d5): Dissolve 1.0 mg of Iguratimod-d5 in 1.0 mL DMSO.
-
Working Solutions: Dilute primary stocks with Methanol:Water (50:50, v/v) to generate calibration standards (range: 2–2000 ng/mL) and QC samples.
-
Note: Store all stocks at -20°C in amber glass vials to prevent photodegradation.
-
Sample Preparation (Protein Precipitation)
This method utilizes protein precipitation (PPT) for high throughput and recovery.
-
Thaw plasma samples at room temperature (protected from light).
-
Aliquot 50 µL of plasma into a 1.5 mL amber centrifuge tube.
-
Spike IS: Add 10 µL of Iguratimod-d5 working solution (e.g., 500 ng/mL). Vortex for 10 seconds.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an LC vial containing an insert.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatography (LC)
-
System: Agilent 1290 / Shimadzu Nexera or equivalent UHFPLC.
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 2 mM Ammonium Acetate + 0.1% Formic Acid.[2][3]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution gradient |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | Stop |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[2][1][3]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions:
| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | Collision Energy (V) |
| Iguratimod | 375.2 ( | 347.1 | 100 | 25 |
| Iguratimod-d5 | 380.2 ( | 352.1 | 100 | 25 |
Note: The transition 375.2
Visualized Workflow
The following diagram illustrates the self-validating logic of the bioanalytical workflow, ensuring data integrity from extraction to analysis.
Caption: Step-by-step bioanalytical workflow emphasizing the early introduction of the Internal Standard (IS) to correct for extraction efficiency and matrix effects.
Pharmacokinetic Study Design (Rat Model)
To generate valid PK data, the animal study must be designed to capture the full absorption and elimination phases.
Dosing and Sampling
-
Animals: Sprague-Dawley Rats (Male, 200–250 g), fasted overnight.
-
Dose: 10 mg/kg (suspended in 0.5% CMC-Na).
-
Route: Oral Gavage (PO).[1]
-
Sampling Timepoints: Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.[1]
-
Blood Collection: Retro-orbital or tail vein into heparinized tubes.
Pharmacokinetic Parameters & Analysis
Data should be analyzed using Non-Compartmental Analysis (NCA) (e.g., WinNonlin or Phoenix).
| Parameter | Definition | Expected Range (Rat, 10 mg/kg) |
| Maximum plasma concentration | 12.0 – 16.0 µg/mL | |
| Time to reach | 4.0 – 6.0 h | |
| Area under the curve | 180 – 210 mg·h/L | |
| Elimination half-life | 4.0 – 5.5 h |
Note: Expected ranges derived from Lu et al. (2024) and Xia et al. (2018).
PK Modeling Logic
Understanding the movement of Iguratimod through the body aids in interpreting the data.
Caption: One-compartment PK model with hepatic metabolism. Iguratimod is extensively metabolized by CYP2C9, making liver function a key variable in clearance.
Method Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Selectivity: No interfering peaks at retention times of Iguratimod (~2.8 min) or IS in blank plasma.
-
Linearity:
over 2–2000 ng/mL. -
Precision/Accuracy: CV% and RE% within ±15% (±20% for LLOQ).
-
Matrix Effect: IS-normalized matrix factor should be between 0.85 and 1.15.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression or wrong polarity. | Switch to Positive Mode ( |
| Peak Tailing | Column overload or pH mismatch. | Ensure mobile phase contains 2mM Ammonium Acetate.[3] Use a fresh C18 column. |
| High Background | Contaminated source or solvents. | Clean ESI source. Use fresh LC-MS grade solvents. |
| Degradation | Light exposure.[1] | Critical: Verify all samples were processed in amber tubes under low light. |
References
-
Xia, Y., et al. (2018). "A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers." Biomedical Chromatography.
-
Lu, S., et al. (2024). "Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction."[5] Journal of Pharmaceutical Analysis.
-
Han, J.P., et al. (2019). "Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma."[6] Iranian Journal of Pharmaceutical Research.
-
PubChem Compound Summary. "Iguratimod (CID 124246)." National Center for Biotechnology Information.
Sources
- 1. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
Sample preparation techniques for Iguratimod analysis in biological matrices
Application Note: Advanced Sample Preparation Strategies for the Bioanalysis of Iguratimod (T-614) in Biological Matrices
Executive Summary
Iguratimod (T-614) is a novel disease-modifying anti-rheumatic drug (DMARD) acting as a nuclear factor-kappa B (NF-κB) inhibitor. While effective, its bioanalysis presents distinct challenges: it is an acidic compound (pKa ~2.96), exhibits significant photosensitivity, and requires simultaneous quantification with its active metabolite (M2).
This guide moves beyond generic "dilute-and-shoot" advice. We provide three field-validated extraction protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—tailored to specific sensitivity requirements. We prioritize LC-MS/MS workflows using Positive Ion Electrospray (ESI+) , as supported by recent pharmacokinetic studies.
Physicochemical Intelligence: The "Why" Behind the Protocol
Successful extraction is not luck; it is chemistry. Understanding Iguratimod's properties dictates our solvent and pH choices.
| Property | Value | Implication for Sample Prep |
| Chemical Nature | Acidic (Sulfonamide moiety) | Ionizes at neutral pH. Acidification is required to drive it into the organic phase for LLE/SPE. |
| pKa | ~2.96 (Predicted) | To ensure >99% non-ionized state for retention on C18 or LLE extraction, sample pH must be < 1.0 (Rule of 2). However, for Mixed-Mode Anion Exchange (MAX) SPE, we exploit the ionized state at pH > 5.0. |
| Solubility | Insoluble in water; Soluble in ACN, DMSO | Aqueous diluents must contain organic modifiers (e.g., 50% MeOH) to prevent precipitation during reconstitution. |
| Stability | Photosensitive | CRITICAL: All steps must be performed under yellow monochromatic light or using amber glassware. |
Protocol 1: High-Throughput Protein Precipitation (PPT)
Best for: Discovery PK screening, high-concentration samples (>10 ng/mL).
Mechanism: Organic solvent disrupts the hydration shell of plasma proteins, causing them to crash out while the analyte remains in the supernatant.
Reagents:
-
Precipitant: Acetonitrile (ACN) containing 0.1% Formic Acid (FA).[1][2]
-
Internal Standard (IS): Agomelatine or Stable Isotope Labeled Iguratimod (100 ng/mL in ACN).
Step-by-Step Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution. Vortex gently.
-
Precipitate: Add 150 µL of ice-cold ACN with 0.1% FA (1:3 ratio plasma:solvent).
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully pipette 100 µL of the clear supernatant into an amber HPLC vial.
-
Dilute (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% aqueous formic acid before injection.
Caption: Streamlined Protein Precipitation workflow minimizing sample handling steps.
Protocol 2: Liquid-Liquid Extraction (LLE)
Best for: Clinical samples requiring cleaner baselines and concentration enrichment.
Mechanism: Partitioning of the non-ionized (protonated) drug into an organic solvent. Since Iguratimod is acidic (pKa ~2.96), we must lower the plasma pH to suppress ionization.
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Acidifier: 1M Hydrochloric Acid (HCl).
Step-by-Step Protocol:
-
Aliquot: Transfer 100 µL of plasma to a 2 mL amber glass tube.
-
Acidify: Add 20 µL of 1M HCl. Vortex. Target pH is ~1-2.
-
Extract: Add 600 µL of Ethyl Acetate.
-
Shake: Mechanical shaker for 10 minutes (vigorous agitation is key for mass transfer).
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 500 µL of the upper organic layer to a clean tube.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA).
Caption: LLE Phase Partitioning logic exploiting the acidic pKa of Iguratimod.
Protocol 3: Solid Phase Extraction (SPE) - The "Gold Standard"
Best for: Trace analysis (<1 ng/mL), automated workflows, and removing phospholipid matrix effects.
Recommended Cartridge: Mixed-Mode Anion Exchange (MAX). Rationale: Iguratimod is acidic. At neutral pH, it is negatively charged and will bind strongly to the anion exchange resin, allowing aggressive washing of neutrals (lipids) before elution.
Step-by-Step Protocol:
-
Pre-treatment: Dilute 200 µL plasma 1:1 with 5% Ammonium Hydroxide in water (pH > 8). This ensures Iguratimod is fully ionized (negatively charged).
-
Conditioning:
-
Loading: Load pre-treated sample at a slow flow rate (1 mL/min).
-
Wash 1 (Ammonium Acetate): 1 mL 5% NH4OH in water. Removes proteins/salts.
-
Wash 2 (Organic Wash): 1 mL Methanol. Removes neutral lipids/matrix. Iguratimod remains bound by ionic interaction.
-
Elution: 1 mL of 2% Formic Acid in Methanol . Acidification neutralizes the drug and the sorbent, breaking the ionic bond.
-
Post-Processing: Evaporate and reconstitute as in LLE.
Caption: Mixed-Mode Anion Exchange (MAX) mechanism for high-specificity extraction.
LC-MS/MS Conditions & Validation Data
Chromatography:
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.[1]
-
Gradient: 10% B to 90% B over 3 minutes.
Mass Spectrometry (ESI+): While Iguratimod is acidic, positive mode (ESI+) is frequently cited in high-sensitivity PK studies due to better ionization efficiency of the sulfonamide nitrogen under acidic mobile phase conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Iguratimod | 375.2 [M+H]+ | 347.1 | 25 |
| Iguratimod | 375.2 [M+H]+ | 168.1 | 40 |
| Metabolite M2 | 388.1 [M+H]+ | 346.1 | 28 |
| Agomelatine (IS) | 244.3 [M+H]+ | 185.0 | 30 |
Performance Metrics (Comparison):
| Parameter | PPT (Acetonitrile) | LLE (Ethyl Acetate) | SPE (MAX) |
| Recovery | 85 - 90% | 70 - 80% | > 90% |
| Matrix Effect | Moderate (Suppression) | Low | Negligible |
| LOD (approx) | 5 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Throughput | High | Low | Medium/High (Automated) |
References
-
Xia, Y. et al. (2018). "A rapid and sensitive LC-MS/MS method for analysis of Iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers." Biomedical Chromatography. Link
-
Han, J.P. et al. (2019). "Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma." Iranian Journal of Pharmaceutical Research. Link
-
Damle, M.C. & Ghode, S.P. (2018).[6] "Determination of Iguratimod in Human Plasma by HPLC method." World Journal of Pharmaceutical Research.[6] Link
-
Toyama Chemical Co. (1990).[6] "4H-1-benzopyran-4-one derivative or its salt (Patent US4954518)." Google Patents. Link
-
Gao, J. et al. (2014). "Positive-negative switching LC-MS/MS method for quantification." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Determination of iguratimod in rat plasma by high performance liquid chromatography: method and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Iguratimod-d5 in Human Plasma
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iguratimod-d5 in human plasma. Iguratimod is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1][2][3] The use of a deuterated internal standard, Iguratimod-d5, ensures high accuracy and precision in pharmacokinetic and bioequivalence studies. The protocol herein details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Iguratimod (T-614) is a small molecule drug with significant anti-inflammatory and immunomodulatory properties.[1] It is prescribed for the treatment of active rheumatoid arthritis, often in combination with methotrexate.[3] The therapeutic efficacy of Iguratimod is linked to its ability to inhibit the production of various inflammatory cytokines and immunoglobulins. Accurate quantification of Iguratimod in biological matrices is paramount for pharmacokinetic profiling, dose optimization, and monitoring patient compliance.
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis, as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects. This application note describes a method employing Iguratimod-d5 as the internal standard for the precise and accurate determination of Iguratimod in human plasma.
Analyte and Internal Standard Properties
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to method development.
| Property | Iguratimod | Iguratimod-d5 |
| Chemical Structure | N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide[4] | N-[7-(methanesulfonamido)-4-oxo-6-(phenoxy-d5)chromen-3-yl]formamide |
| Molecular Formula | C₁₇H₁₄N₂O₆S[3][4][5] | C₁₇H₉D₅N₂O₆S[5] |
| Molecular Weight | 374.37 g/mol [1][3][5] | 379.40 g/mol [5] |
| Solubility | Insoluble in water and ethanol, soluble in DMSO.[1] | Presumed similar to Iguratimod |
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, from sample receipt to data analysis.
Caption: High-level workflow for the quantification of Iguratimod in plasma.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[6] Acetonitrile is a highly efficient precipitation agent for this purpose.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Iguratimod-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography
A rapid and efficient chromatographic separation is achieved using a sub-2-micron particle column, which provides excellent resolution and peak shape.
| Parameter | Recommended Setting |
| System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 20% B, 0.5-2.5 min: 20-80% B, 2.5-3.0 min: 80% B, 3.0-3.1 min: 80-20% B, 3.1-4.0 min: 20% B |
Rationale: The use of a C18 column provides excellent retention for the moderately hydrophobic Iguratimod molecule.[6][7][8] Formic acid is added to the mobile phase to promote protonation of the analyte, which enhances ionization efficiency in the positive ion mode.[6][8] A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
MRM Transitions:
The MRM transitions for Iguratimod and its deuterated internal standard are critical for selective detection.
Caption: MRM transitions for Iguratimod and its internal standard.
Mass Spectrometer Settings:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Iguratimod: 375.2 > 347.1[6], Iguratimod-d5: 380.2 > 352.1 |
| Dwell Time | 100 ms |
Rationale: Positive ion ESI is selected as Iguratimod contains basic nitrogen atoms that are readily protonated.[6][8] The MRM transition for Iguratimod (375.2 -> 347.1) corresponds to the fragmentation of the protonated molecule.[6] The transition for Iguratimod-d5 is shifted by 5 Da, reflecting the mass difference due to the deuterium labels. The source and gas parameters are optimized to achieve maximal signal intensity and stability.
Method Validation and Performance
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) of >0.99. A linear range of 5.00-1500 ng/mL has been previously reported for Iguratimod in human plasma.[6]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analyte and internal standard in blank plasma samples.
-
Matrix Effect: The ionization of the analyte should not be significantly suppressed or enhanced by endogenous components of the plasma.
-
Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible.
-
Stability: The stability of the analyte in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
This application note provides a comprehensive and optimized LC-MS/MS method for the quantification of Iguratimod-d5 in human plasma. The use of a deuterated internal standard, coupled with a simple and efficient protein precipitation sample preparation protocol, ensures high-quality data suitable for regulated bioanalysis. The detailed chromatographic and mass spectrometric parameters serve as a robust starting point for method implementation in clinical and research laboratories.
References
- Han, J. P., Zhu, Z. H., Wu, Y. Z., Qian, W., Li, Z. Y., Nishikawa, M., Sakaki, T., & Yang, C. Q. (2019). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Iranian journal of pharmaceutical research : IJPR, 18(2), 631–641.
-
ResearchGate. (n.d.). HNMR spectra of iguratimod metabolite. Retrieved from [Link]
- Du, Y., Yuan, L., Liu, J., Li, R., & Liu, D. (2019). Effect of iguratimod on diclofenac metabolism by CYP2C9 in rats and human recombinant CYP2C9 yeast cells. Brazilian Journal of Medical and Biological Research, 52(10), e8559.
- Patel, D. B., Patel, N. J., & Dedania, Z. R. (2023). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Analytical Methods, 15(46), 5919-5930.
-
Dove Research & Analytics. (n.d.). Products by Parent Name: Iguratimod. Retrieved from [Link]
- Radha, R., Harsha, B., Babu, M. K., Nirupama, U., Nagaraju, K., & Kumari, V. A. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. International Journal of Novel Research and Development, 9(1).
- Xia, Y., Zhao, S., Gong, M., & Ding, L. (2018). A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers.
- Xu, M., Wu, Y., Tang, S., & Li, H. (2024). Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1233, 124059.
- Shinde, S., Jamadar, D., Khadse, S., & Kate, V. (2024). Preparation and Characterization of Iguratimod Oral Formulation Using IPNs of Carboxymethyl Tamarind Seed Gum and Cyclodextrin Nanosponges. Advances in Pharmacology and Pharmacy, 12(3), 238-247.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124246, Iguratimod. Retrieved from [Link].
-
ResearchGate. (n.d.). Pharmacokinetic parameters of iguratimod and its major metabolite M2 in rat plasma. Retrieved from [Link]
-
Wikipedia. (n.d.). Iguratimod. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Analytical Methods. Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Iguratimod - Wikipedia [en.wikipedia.org]
- 4. Iguratimod | C17H14N2O6S | CID 124246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 6. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: The Strategic Use of Iguratimod-d5 in Preclinical Drug Metabolism and Pharmacokinetic Studies
Abstract
Iguratimod is a novel disease-modifying antirheumatic drug (DMARD) that has demonstrated significant efficacy in the treatment of rheumatoid arthritis through its dual anti-inflammatory and immunomodulatory activities.[1][2] As with any drug candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful clinical development. The quantitative bioanalysis underpinning these studies must be robust, precise, and accurate. This document provides a comprehensive guide for researchers and drug development professionals on the application of Iguratimod-d5, a stable isotope-labeled (SIL) internal standard, for the definitive quantification of Iguratimod in complex biological matrices. We will elucidate the fundamental principles behind the use of SIL internal standards and provide detailed, field-proven protocols for conducting in vitro metabolic stability assays and in vivo pharmacokinetic studies, adhering to the highest standards of scientific integrity and regulatory expectations.
The Imperative for an Ideal Internal Standard in Bioanalysis
The quantification of a drug from a biological matrix (e.g., plasma, urine, tissue homogenate) is a complex analytical challenge. The process, from sample collection to final analysis, is subject to numerous sources of potential variability that can compromise data integrity.
-
Sample Preparation Variability: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can lead to significant errors in quantification.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to under- or over-estimation of the true concentration.[3]
-
Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run can affect signal intensity.
To control for this multi-faceted variability, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS should mimic the analyte's behavior as closely as possible throughout the entire analytical process. While structurally similar analog compounds have been used, the gold standard is a stable isotope-labeled version of the analyte itself.[4][5]
Iguratimod-d5 is an ideal IS for Iguratimod because it possesses nearly identical physicochemical properties. This ensures that it:
-
Co-elutes chromatographically with the unlabeled Iguratimod.
-
Exhibits identical extraction recovery during sample preparation.
-
Experiences the exact same degree of ion suppression or enhancement (matrix effect).
Crucially, despite this identical behavior, Iguratimod-d5 is differentiated from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer. By calculating the peak area ratio of the analyte to the SIL-IS, all sources of variability are effectively normalized, yielding highly accurate and precise quantitative data.[6][7] This principle is foundational to developing bioanalytical methods that meet stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
Bioanalytical Method Validation Framework
Before analyzing study samples, the analytical method must be fully validated to prove it is fit for purpose. This process is mandated by regulatory bodies and ensures the reliability of the data.[10][11] A full validation for a chromatographic method using Iguratimod and its internal standard, Iguratimod-d5, must assess the parameters outlined in Table 1.
Table 1. Key Parameters and Typical Acceptance Criteria for Bioanalytical Method Validation.
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity & Specificity | To ensure no interference from endogenous matrix components at the retention times of Iguratimod and Iguratimod-d5. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte, and <5% for the IS. |
| Calibration Curve | To define the relationship between concentration and instrument response. | A minimum of 6 non-zero standards. R² ≥ 0.99. Back-calculated standards must be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value and the reproducibility of the measurement. | At least 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[12] |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization. | The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix. |
| Recovery | To measure the efficiency of the extraction process. | While not requiring a specific acceptance value, recovery should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
| Dilution Integrity | To verify that samples with concentrations above the curve can be diluted with blank matrix and accurately measured. | Accuracy and precision of diluted samples must be within ±15%. |
Acceptance criteria are based on FDA and EMA guidelines.[8][9]
Table 2. Example LC-MS/MS Parameters for Iguratimod and Iguratimod-d5.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Iguratimod | 375.1 | 296.0 | 100 | 25 |
| Iguratimod-d5 | 380.1 | 301.0 | 100 | 25 |
Note: These values are illustrative and must be optimized empirically on the specific instrument used.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
3.1. Principle and Objective This protocol determines the metabolic stability of Iguratimod in human liver microsomes (HLM).[13] HLMs are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[14][15] By measuring the rate of disappearance of Iguratimod over time, we can calculate its in vitro half-life (t½) and intrinsic clearance (Cl_int), which are critical parameters for predicting in vivo hepatic clearance.
3.2. Materials and Reagents
-
Iguratimod
-
Iguratimod-d5 (Internal Standard)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Acetonitrile (LC-MS grade), chilled
-
Water (LC-MS grade)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge
-
96-well plates or microcentrifuge tubes
-
Calibrated pipettes
3.3. Step-by-Step Protocol
-
Prepare Working Solutions:
-
Iguratimod Stock (10 mM): Prepare in DMSO.
-
Iguratimod Working Solution (100 µM): Dilute the stock solution in buffer.
-
HLM Working Suspension (1 mg/mL): Dilute the HLM stock in 0.1 M phosphate buffer. Keep on ice.
-
Quenching Solution: Prepare chilled acetonitrile containing a fixed concentration of Iguratimod-d5 (e.g., 50 ng/mL). The concentration should be chosen to provide a robust signal in the mass spectrometer.
-
-
Incubation Setup (Final Iguratimod concentration = 1 µM):
-
In a 96-well plate or tubes, add the components in the following order. Prepare an N=3 replicate for each time point.
-
188 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
10 µL of HLM working suspension (final concentration 0.5 mg/mL)
-
2 µL of Iguratimod working solution (final concentration 1 µM)
-
-
Include negative controls (without NADPH) to check for non-enzymatic degradation.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well. The T=0 sample is taken immediately before this addition.
-
-
Sampling and Quenching:
-
At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), take a 50 µL aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of the cold acetonitrile/Iguratimod-d5 quenching solution. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3.4. Data Analysis
-
Quantify the concentration of Iguratimod at each time point using the validated LC-MS/MS method.
-
Calculate the percentage of Iguratimod remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) using the following equations:
-
t½ = 0.693 / k
-
Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
4.1. Principle and Objective This protocol outlines a typical oral pharmacokinetic (PK) study in Sprague-Dawley rats to determine key PK parameters of Iguratimod, such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[16][17][18] This data is essential for understanding the drug's absorption and disposition in vivo and for predicting human pharmacokinetics.
4.2. Materials and Methods
-
Male Sprague-Dawley rats (e.g., 200-250 g), n=3-5 per group.
-
Iguratimod
-
Iguratimod-d5
-
Dosing Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water)
-
Blood collection tubes (e.g., containing K2EDTA anticoagulant)
-
Oral gavage needles
-
Centrifuge
-
Validated LC-MS/MS method for Iguratimod in rat plasma.
4.3. Step-by-Step Protocol
-
Animal Preparation:
-
Acclimate animals for at least 3 days prior to the study.
-
Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Prepare the dosing formulation of Iguratimod at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg volume).
-
Administer a single oral dose to each rat via gavage. Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) from a suitable vessel (e.g., tail vein or saphenous vein) into EDTA-coated tubes at pre-determined time points.
-
A typical sampling schedule for an orally administered drug could be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully harvest the plasma (supernatant) into clearly labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
On the day of analysis, thaw the plasma samples, calibration standards, and quality control (QC) samples on ice.
-
For a 50 µL plasma sample, add 150 µL of cold acetonitrile containing Iguratimod-d5 (IS).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Transfer the supernatant to a new plate and analyze using the validated LC-MS/MS method.
-
4.4. Data Analysis
-
Calculate the plasma concentration of Iguratimod for each sample at each time point using the validated bioanalytical method.
-
Plot the mean plasma concentration (± SD) versus time on a semi-logarithmic scale.
-
Use a validated pharmacokinetic software package (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine the key PK parameters listed in Table 3.
Table 3. Key Pharmacokinetic Parameters from an Oral Dosing Study.
| Parameter | Description |
|---|---|
| Tmax (h) | Time at which the maximum plasma concentration is observed. |
| Cmax (ng/mL) | The maximum observed plasma concentration. |
| AUC_last (h*ng/mL) | The area under the plasma concentration-time curve from time zero to the last measurable concentration point. |
| AUC_inf (h*ng/mL) | The area under the plasma concentration-time curve extrapolated to infinity. |
| t½ (h) | The terminal elimination half-life. |
| CL/F (mL/h/kg) | Apparent total body clearance of the drug from plasma. |
| Vz/F (L/kg) | Apparent volume of distribution. |
Conclusion
The successful progression of a drug candidate like Iguratimod through the development pipeline is critically dependent on high-quality DMPK data. The use of a stable isotope-labeled internal standard, Iguratimod-d5, is not merely a suggestion but a fundamental requirement for generating reliable, reproducible, and accurate quantitative data. By effectively normalizing for variability in sample processing and instrument analysis, Iguratimod-d5 ensures that the data from in vitro and in vivo studies are of the highest integrity. The protocols provided herein offer a robust framework for researchers to confidently assess the metabolic fate and pharmacokinetic profile of Iguratimod, enabling informed decision-making and supporting regulatory submissions.
References
-
Han J, Zhu Z, Wu Y, et al. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Iran J Pharm Res. 2019;18(2):e126258. [Link]
-
Li, Z., Xu, R., & Li, X. (2020). Molecular mechanisms and clinical application of Iguratimod: A review. Biomedicine & Pharmacotherapy, 123, 109704. [Link]
-
Wang, Y., et al. (2022). Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis. Frontiers in Immunology, 13, 868356. [Link]
-
MrMed. Iguratimod Uses, Side Effects, and Medicines. [Link]
-
Luo, D., et al. (2020). Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. Frontiers in Pharmacology, 11, 207. [Link]
-
Mucke, H. A. M. (2012). Iguratimod: a new disease-modifying antirheumatic drug. Drugs of Today, 48(9), 579-586. [Link]
-
Asian Journal of Immunology. (2024). A review on Iguratimod: Bridging Hope for Arthritis Patients through the Dual Power of Immunomodulation and Anti-inflammation. [Link]
-
Luo, D., et al. (2023). Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. Frontiers in Immunology, 14, 1150661. [Link]
-
Li, Z., et al. (2020). Molecular mechanisms and clinical application of Iguratimod: A review. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Iguratimod? [Link]
-
Luo, D., et al. (2023). Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. PubMed. [Link]
-
Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 2-11. [Link]
-
Li, W., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 944, 153-159. [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1-7.8.21. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Han, J., et al. (2019). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Brieflands. [Link]
-
S. S. Kirankumar, et al. (2013). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]
-
Creative Biolabs. Small Animal In Vivo PK Service. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Amore, B. M. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]
-
Singh, S., & Sharma, N. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]
-
Reddy, G. S. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Desilva, B. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Martin, L. G., et al. (2021). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? [Link]
Sources
- 1. Molecular mechanisms and clinical application of Iguratimod: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 18. bioivt.com [bioivt.com]
Application Note: High-Precision Impurity Profiling of Iguratimod API Using Deuterated Internal Standard, Iguratimod-d5
Abstract
This technical guide provides a comprehensive framework for the identification and quantification of process-related and degradation impurities in Iguratimod Active Pharmaceutical Ingredient (API). We detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method employing Iguratimod-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision. The causality behind each methodological step is explained, offering researchers and drug development professionals a field-proven protocol rooted in established analytical principles and regulatory expectations.
Introduction: The Imperative for Rigorous Impurity Profiling of Iguratimod
Iguratimod is a novel small molecule, disease-modifying antirheumatic drug (DMARD) demonstrating significant efficacy in the treatment of rheumatoid arthritis.[1][2] Its mechanism of action involves the inhibition of nuclear factor-κB (NF-κB) activation, which in turn suppresses the production of inflammatory cytokines.[3] As with any Active Pharmaceutical Ingredient (API), the purity profile of Iguratimod is a critical quality attribute that directly impacts its safety and efficacy.[1][]
Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate stringent control of impurities in drug substances.[5][6][7] Impurities can arise from various sources, including the synthetic route, degradation of the API under stress conditions (e.g., heat, light, humidity, acid/base hydrolysis), or interaction with excipients.[1][][8] Even trace amounts of certain impurities can possess undesirable toxicological properties or alter the drug's therapeutic effect. Therefore, a highly sensitive and specific analytical method is essential for the comprehensive profiling of Iguratimod API.[5]
This application note addresses this need by leveraging the power of a stable isotope-labeled internal standard, Iguratimod-d5, in conjunction with high-resolution mass spectrometry.
The Scientific Rationale: Why Iguratimod-d5 is the Gold Standard for Quantification
The core principle of this method lies in the use of Iguratimod-d5 as an internal standard. Stable isotope-labeled standards are considered the "gold standard" for quantitative mass spectrometry for several compelling reasons:[9]
-
Physicochemical Similarity: Iguratimod-d5 is chemically identical to Iguratimod, with the only difference being the replacement of five hydrogen atoms with deuterium. This ensures that it co-elutes chromatographically and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source.
-
Correction for Matrix Effects and Variability: Any variations during sample preparation (e.g., extraction efficiency, pipetting errors) or instrumental analysis (e.g., injection volume fluctuations, ion suppression/enhancement) will affect both the analyte (Iguratimod and its impurities) and the SIL-IS to the same degree.[9] By calculating the ratio of the analyte's response to the SIL-IS's response, these variations are effectively normalized, leading to significantly improved accuracy and reproducibility.[9]
-
Enhanced Specificity and Confidence: The distinct mass difference between the analyte and the SIL-IS allows for unambiguous detection and quantification, even in complex matrices.
Materials and Reagents
-
Iguratimod API: Batch to be tested.
-
Iguratimod-d5: Certified Reference Material (CRM).
-
Known Iguratimod Impurities: Certified Reference Standards, if available (e.g., methyl impurity, 5-phenoxybenzoic acid impurity).[8]
-
Acetonitrile: LC-MS grade.
-
Methanol: LC-MS grade.
-
Formic Acid: LC-MS grade.
-
Ammonium Acetate: LC-MS grade.
-
Water: Deionized, 18.2 MΩ·cm.
Detailed Protocols
Preparation of Standard and Sample Solutions
Causality: Accurate preparation of stock solutions is foundational for generating a reliable calibration curve. The use of a common stock solution for calibration and quality control (QC) samples ensures consistency. The SIL-IS is added at a constant concentration across all samples (calibrators, QCs, and unknowns) to act as a consistent internal reference.
-
Iguratimod-d5 Internal Standard (IS) Working Solution (1 µg/mL):
-
Prepare a 100 µg/mL stock solution of Iguratimod-d5 in methanol.
-
Dilute this stock solution with 50:50 (v/v) acetonitrile:water to obtain a final working concentration of 1 µg/mL.
-
-
Iguratimod and Impurity Calibration Standards:
-
Prepare a primary stock solution of Iguratimod and each known impurity at 1 mg/mL in methanol.
-
Create a series of combined working standard solutions by serial dilution in 50:50 (v/v) acetonitrile:water to cover the desired calibration range (e.g., 0.05 µg/mL to 10 µg/mL).
-
To prepare the final calibration standards, mix 50 µL of each working standard solution with 50 µL of the IS working solution (1 µg/mL).
-
-
API Sample Preparation (Nominal Concentration of 1 mg/mL):
-
Accurately weigh approximately 10 mg of the Iguratimod API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the appropriate diluent (e.g., methanol or acetonitrile).
-
Further dilute this solution 100-fold with 50:50 (v/v) acetonitrile:water to achieve a theoretical concentration of 10 µg/mL.
-
To a 50 µL aliquot of this diluted sample, add 50 µL of the IS working solution (1 µg/mL). Vortex to mix.
-
LC-MS/MS Instrumental Method
Causality: The chromatographic method is designed to achieve baseline separation of Iguratimod from its known and potential unknown impurities. A C18 column is chosen based on the moderately nonpolar nature of Iguratimod.[3] The gradient elution allows for the efficient separation of compounds with varying polarities. The mass spectrometer parameters are optimized for the specific precursor-to-product ion transitions of each analyte, ensuring maximum sensitivity and specificity through Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 min; hold at 95% B for 1 min; return to 10% B and equilibrate for 2 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Iguratimod | 375.1 | 296.0 | 50 | 25 |
| Iguratimod-d5 | 380.1 | 301.0 | 50 | 25 |
| Impurity A (e.g., Methyl) | 389.1 | 310.0 | 50 | 28 |
| Impurity B (e.g., Hydrolysis) | 348.0 | 269.0 | 50 | 22 |
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for each calibration standard. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantification: Determine the concentration of any impurity in the API sample by interpolating its peak area ratio onto the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) for the peak area ratios should be ≤ 15%.
-
Reporting Threshold: Impurities should be reported according to ICH Q3A(R2) guidelines, typically at or above 0.05%. The method's limit of quantification (LOQ) must be at or below this reporting threshold.[10]
Method Validation: A Self-Validating System
This protocol must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[11][12][13] The use of Iguratimod-d5 inherently strengthens the validation by minimizing variability.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique MRM transitions and chromatographic separation from other impurities.
-
Linearity: Assessed over the calibration range.
-
Accuracy: Determined by spiking the API matrix with known concentrations of impurities and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Assessed by the %RSD of multiple preparations and injections.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Robustness: Small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) are made to assess the method's reliability.
Conclusion
The described LC-MS/MS method, incorporating Iguratimod-d5 as a stable isotope-labeled internal standard, provides a highly accurate, precise, and robust system for the impurity profiling of Iguratimod API. This approach ensures data integrity, meets stringent regulatory expectations, and ultimately contributes to the safety and quality of the final drug product. By explaining the causality behind the protocol, this guide empowers scientists to not only execute the method but also to understand and troubleshoot it effectively.
References
- Vertex AI Search. (2024).
- World Journal of Pharmaceutical Research. (n.d.).
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- PubMed Central. (n.d.).
- Google Patents. (n.d.). CN1944420B - Iguratimod crystalline forms and compositions thereof.
- BOC Sciences. (n.d.). Impurity Profiling in APIs.
- Veeprho. (n.d.).
- ResearchGate. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
- National Institutes of Health. (n.d.).
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- TIJER.org. (2023).
- U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- European Medicines Agency. (2024). ICH Q2(R2)
- Netpharmalab. (2025).
- ICH. (2023).
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- PubMed. (2018). A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tijer.org [tijer.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. biomedres.us [biomedres.us]
- 8. wjpr.net [wjpr.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. veeprho.com [veeprho.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Overcoming matrix effects in Iguratimod quantification
Advanced Troubleshooting for LC-MS/MS Matrix Effects
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Matrix Effects in Iguratimod Quantification
Introduction: The Matrix Effect Paradox
Welcome. If you are here, you are likely observing signal suppression, poor reproducibility, or retention time shifts in your Iguratimod (T-614) assays.
Iguratimod presents a specific bioanalytical challenge: it is an acidic non-steroidal anti-inflammatory drug (NSAID) with high plasma protein binding (>98%, primarily albumin). Standard Protein Precipitation (PPT) often fails to remove enough phospholipids, leading to ion suppression in the electrospray ionization (ESI) source.
This guide moves beyond basic "clean your source" advice. We will engineer a robust method by addressing the three pillars of bioanalysis: Extraction Chemistry , Chromatographic Resolution , and Internal Standardization .
Module 1: Diagnosis
Q: How do I definitively prove matrix effects are killing my sensitivity?
A: Stop relying solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) test.
Comparing the slope of standard curves in solvent vs. matrix gives you a Matrix Factor (MF), but it doesn't tell you where the interference is eluting. PCI visualizes the "blind spots" in your chromatogram.
The Protocol: Post-Column Infusion Setup
-
Infusion: Syringe pump infuses a constant flow of Iguratimod (e.g., 100 ng/mL) at 10 µL/min.
-
Injection: Inject a blank extracted matrix (plasma/serum) via the LC column.
-
Observation: Monitor the baseline. A flat baseline is ideal. A sharp "dip" or "valley" indicates ion suppression caused by co-eluting matrix components (likely phospholipids).
Visualizing the Workflow:
Caption: Workflow for Post-Column Infusion (PCI) to visualize ionization suppression zones.
Module 2: Sample Preparation (The Root Cause)
Q: My protein precipitation (PPT) method is fast, but the data is noisy. Why?
A: PPT removes proteins but leaves phospholipids (PLs) behind. Phospholipids (glycerophosphocholines) are the primary cause of matrix effects in plasma assays. They often elute late in the gradient, causing carryover or suppression in subsequent injections.
The Fix: Switch to Liquid-Liquid Extraction (LLE). Because Iguratimod is acidic (pKa ~4.5), we can exploit pH manipulation to drive it into an organic layer, leaving phospholipids and salts in the aqueous phase.
Optimized LLE Protocol for Iguratimod
| Step | Action | Scientific Rationale |
| 1. Aliquot | 50 µL Plasma | Small volume reduces matrix load. |
| 2. IS Spike | Add 10 µL Internal Standard | Use Deuterated Iguratimod ( |
| 3. Acidify | Add 50 µL 1% Formic Acid | CRITICAL: Lowers pH < 3.0. Ensures Iguratimod is uncharged (protonated) and hydrophobic. |
| 4. Extract | Add 500 µL Ethyl Acetate | Ethyl acetate is polar enough to extract Iguratimod but excludes many polar matrix interferences. |
| 5. Agitate | Vortex 5 mins, Centrifuge 10 mins | Ensures complete phase transfer. |
| 6. Recover | Transfer 400 µL Supernatant | Avoid touching the aqueous interface (buffy coat). |
| 7. Reconstitute | Evaporate & Reconstitute | Dry under |
Why this works: Acidification suppresses the ionization of the carboxylic acid group on Iguratimod, making it highly soluble in ethyl acetate. Phospholipids are amphiphilic but tend to remain at the interface or in the aqueous phase under these specific conditions.
Module 3: Chromatography & Internal Standards
Q: I still see drift. Is my Internal Standard (IS) the problem?
A: If you are using an analog (e.g., Agomelatine, Rosuvastatin), YES. Analog internal standards do not perfectly track the ionization efficiency changes of the analyte. If a matrix component suppresses Iguratimod at 2.5 min, but your analog elutes at 3.0 min, the suppression is not compensated.
The Gold Standard: Use Stable Isotope Labeled (SIL) IS (
Q: How do I separate the "Glycerophosphocholine" hump?
A: Flush the column at the end of every run. Phospholipids are "sticky." If your gradient stops at 95% B for only 0.5 minutes, PLs will accumulate and elute randomly in future runs.
Recommended Gradient (C18 Column, 2.1 x 50mm):
| Time (min) | % B | Function |
| 0.0 - 0.5 | 10% | Load/Desalt |
| 0.5 - 3.0 | 10% -> 90% | Elution of Iguratimod |
| 3.0 - 4.5 | 95% | Matrix Flush (Crucial) |
| 4.5 - 4.6 | 95% -> 10% | Re-equilibration |
| 4.6 - 6.0 | 10% | System Ready |
Module 4: Troubleshooting Logic Flow
Use this decision tree to isolate your specific issue.
Caption: Decision matrix for diagnosing and resolving bioanalytical failures.
References
-
Xia, Y., et al. (2018). "A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers."[3] Biomedical Chromatography. Context: Validates the use of LC-MS/MS for Iguratimod, establishing baseline pharmacokinetic parameters.
-
Jain, D.S., et al. (2024). "Determination of iguratimod in human plasma by HPLC method."[4] International Journal of Pharmaceutical Sciences and Drug Research. Context: Discusses extraction efficiencies and the importance of acidification in mobile phases for acidic drugs.
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Context: The foundational paper establishing Post-Column Infusion (PCI) as the standard for matrix effect assessment.
-
Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Context: Defines the calculation of Matrix Factor (MF) and the necessity of using SIL-IS to compensate for suppression.
Sources
Troubleshooting ion suppression in the LC-MS analysis of Iguratimod
Topic: Troubleshooting Ion Suppression in Iguratimod Bioanalysis
Executive Summary
Iguratimod (T-614) presents a unique bioanalytical paradox. Chemically, it is an acidic non-steroidal anti-inflammatory drug (NSAID) with a
Ion suppression in Iguratimod analysis usually stems from two root causes:
-
Phospholipid buildup from protein precipitation (PPT) methods.
-
Inappropriate ionization mode selection leading to poor signal-to-noise ratios.
This guide provides a self-validating troubleshooting framework to diagnose and eliminate these matrix effects.
Module 1: The Diagnostic Phase
Q: How do I definitively prove that ion suppression is affecting my Iguratimod peak?
A: Do not rely on "gut feeling" or poor recovery data alone. You must visualize the suppression zone using the Post-Column Infusion (PCI) method.[1] This is the "gold standard" for matrix effect diagnosis.
The Protocol:
-
Setup: Bypass the analytical column with a syringe pump containing a steady solution of Iguratimod (100 ng/mL in mobile phase).
-
Infusion: Infuse this solution directly into the MS source via a T-connector at 10 µL/min.
-
Injection: Simultaneously inject a "blank" extracted matrix sample (e.g., plasma processed via your current method) through the LC column.[2][3]
-
Observation: Monitor the baseline. A flat baseline indicates a clean matrix. A sharp "dip" or drop in the baseline indicates where matrix components are suppressing ionization.
-
Overlay: Overlay your analyte's retention time (RT) on this trace. If your peak elutes during a "dip," you have confirmed ion suppression.
Visualizing the Workflow:
Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.
Module 2: Sample Preparation (The Root Cause)
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but my signal is drifting. Why?
A: PPT is a "dirty" extraction technique. While it removes proteins, it leaves behind >90% of plasma phospholipids (glycerophosphocholines and lysophosphatidylcholines). These lipids accumulate on your column and often elute unpredictably, causing random suppression in subsequent runs.
The Fix: Switch to Liquid-Liquid Extraction (LLE) .
Because Iguratimod is acidic (
Comparative Data: PPT vs. LLE Performance
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | > 95% (High but variable) | 80-90% (Consistent) |
| Matrix Factor (MF) | 0.60 - 0.75 (Significant Suppression) | 0.95 - 1.02 (Negligible Effect) |
| Phospholipid Removal | < 20% Removed | > 99% Removed |
| Baseline Noise | High | Low |
Recommended LLE Protocol for Iguratimod:
-
Aliquot: 100 µL Plasma.
-
Acidify: Add 10 µL of 1.0 M HCl (Target pH < 3.0 to suppress ionization of the carboxylic acid group, making it hydrophobic).
-
Extract: Add 1.0 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .
-
Agitate: Vortex for 3 minutes; Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Remove the supernatant (organic layer) to a clean tube.
-
Dry & Reconstitute: Evaporate under nitrogen; reconstitute in mobile phase.
Expert Insight: Iguratimod is sensitive to light. Ensure all extraction steps are performed under low-light or yellow-light conditions to prevent photodegradation, which can mimic "loss of signal."
Module 3: Chromatography & Mobile Phase
Q: Should I use Negative or Positive mode? My molecule is acidic.
A: This is the most common trap. While Iguratimod is acidic, Positive Mode (ESI+) is strongly recommended in literature and practice.
-
Why? In an acidic mobile phase (e.g., 0.1% Formic Acid), the amide/sulfonamide nitrogen atoms can be protonated
. -
The Benefit: ESI+ generally offers better signal stability and is less susceptible to arc/discharge issues common in negative mode.
-
The Transition: Monitor m/z 375.2
347.1 (Loss of CO).
Q: How do I separate the phospholipids from my analyte if I must use PPT?
A: If you cannot switch to LLE, you must optimize your gradient to "wash" the column. Phospholipids usually elute at high organic concentrations.
Optimization Strategy:
-
Column: Use a C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water + 2mM Ammonium Acetate + 0.1% Formic Acid.[4][5]
-
Mobile Phase B: Acetonitrile (ACN).[6]
-
The "Flush" Step: After Iguratimod elutes (typically early-mid gradient), ramp B to 95% and hold for at least 2 minutes. This forces the phospholipids off the column before the next injection.
Decision Logic for Troubleshooting:
Figure 2: Decision tree for isolating the source of signal variability.
Module 4: Internal Standard Selection
Q: I am using Agomelatine as an Internal Standard (IS). Is this acceptable?
A: It is acceptable but not optimal. Agomelatine is a structural analog, meaning it may separate chromatographically from Iguratimod. If the matrix effect is transient (a narrow suppression window), the IS might elute outside the suppression zone while Iguratimod elutes inside it. This leads to inaccurate quantification.[7]
Recommendation: Use a Stable Isotope Labeled (SIL) IS whenever possible (e.g., Iguratimod-d3).
-
Why? A SIL-IS has chemically identical properties and will co-elute perfectly with the analyte. Any suppression affecting Iguratimod will affect the SIL-IS equally, allowing the ratio to remain constant.
References
-
Xia, Y., et al. (2018). "A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers."[4] Biomedical Chromatography. Link
- Cited for: Validation of ESI+ mode and PPT method baselines.
-
Gu, E.M., et al. (2020). "Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method."[5] ResearchGate. Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link
- Cited for: The Post-Column Infusion (PCI) diagnostic protocol.
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5] Link
-
Cited for: Regulatory standards regarding Matrix Factor (MF) assessment.[5]
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Iguratimod (T-614) Extraction Optimization
Current Status: Operational 🟢 | Topic: Serum Extraction Recovery | Ticket Volume: High[1]
Welcome to the Iguratimod Bioanalysis Support Hub. This guide addresses the specific challenges of extracting Iguratimod (T-614), a methanesulfonanilide DMARD, from complex serum matrices.
Module 1: Method Selection & Strategic Planning
Ticket #001: "Which extraction method yields the highest recovery for Iguratimod?"
The Short Answer: For high-throughput pharmacokinetic (PK) studies, Protein Precipitation (PPT) with Acetonitrile (ACN) is the industry gold standard, offering recoveries >90%.[1] However, if you encounter significant matrix effects (ion suppression) in LC-MS/MS, Liquid-Liquid Extraction (LLE) is the necessary alternative.[1]
The Scientific Rationale (The "Why"):
-
Physicochemical Profile: Iguratimod is a weak acid (pKa ≈ 5.[1]6) with moderate lipophilicity (LogP ≈ 2.78).[1]
-
Solubility: It is poorly soluble in water/PBS (0.25 mg/mL) but highly soluble in organic solvents like Acetonitrile and DMSO.
-
Mechanism: PPT works by simultaneously denaturing serum proteins (releasing the drug) and solubilizing the lipophilic Iguratimod in the organic supernatant.
Decision Matrix: Choosing Your Workflow
Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity requirements and matrix interference.
Module 2: Troubleshooting & Optimization Guides
Ticket #002: "My absolute recovery is low (<60%) or variable."
Diagnosis: Low recovery in Iguratimod extraction is often due to protein binding entrapment or pH-dependent solubility issues .[1] Iguratimod is >90% protein-bound in serum.[1] If the protein pellet is not thoroughly disrupted, the drug remains trapped.
Corrective Actions:
-
Optimize the Precipitant Ratio:
-
Protocol: Use a 3:1 ratio of Acetonitrile to Serum.
-
Why: Ratios lower than 3:1 often result in incomplete protein precipitation, leaving drug bound to soluble proteins.
-
-
Acidification (The "Secret Weapon"):
-
Vortex Intensity:
-
Protocol: Vortex for at least 3 minutes at high speed, not just a quick "touch" vortex.
-
Why: Mechanical shear is required to physically release the drug from the denatured protein aggregate.
-
Ticket #003: "I am seeing degradation products in my chromatogram."
Diagnosis: Iguratimod is susceptible to hydrolysis under extreme pH conditions and prolonged exposure to light.
Stability Protocol:
-
Temperature: Process all samples on ice (4°C).
-
pH Limits: While acidification aids extraction, avoid strong mineral acids (like HCl) which induce rapid hydrolysis.[1] Use weak organic acids (Formic/Acetic acid).[1]
-
Light: Use amber microcentrifuge tubes or work under yellow light.
Module 3: Validated Experimental Protocols
Protocol A: Optimized Protein Precipitation (Gold Standard)
Recommended for routine PK studies (Xia et al., 2018).[1]
Reagents:
Step-by-Step Workflow:
-
Sample Prep: Thaw serum samples at room temperature and vortex briefly.
-
Aliquot: Transfer 50 µL of serum into a 1.5 mL amber centrifuge tube.
-
Internal Standard: Add 10 µL of Internal Standard solution. Vortex gently.
-
Precipitation: Add 150 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Critical Step: The 3:1 ratio is vital here.
-
-
Extraction: Vortex vigorously for 3 minutes .
-
Separation: Centrifuge at 12,000 rpm (approx. 14,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Injection: Inject 5 µL into the LC-MS/MS system.
Protocol B: Liquid-Liquid Extraction (LLE)
Recommended for samples requiring high sensitivity or eliminating matrix effects.[1]
Reagents:
Workflow Visualization:
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring pH control for maximum recovery.[1]
Module 4: Data Reference & Specifications
Table 1: Physicochemical Properties Relevant to Extraction
| Parameter | Value | Implication for Extraction |
| pKa | ~5.58 (Acidic) | Acidification (pH < 3.[1]5) is required for LLE to suppress ionization and increase organic solubility. |
| LogP | 2.78 | Moderately lipophilic; extracts well into Ethyl Acetate, MTBE, or Acetonitrile. |
| Protein Binding | >90% | Aggressive vortexing and sufficient precipitant volume (3:1) are mandatory to release drug.[1] |
| Solubility | High in DMSO/ACN | Avoid aqueous-only crash solvents; always use organic-heavy mixtures.[1] |
Table 2: Troubleshooting Matrix
| Issue | Probable Cause | Solution |
| Recovery < 50% | pH too high during extraction | Add 0.1% Formic Acid to the extraction solvent.[1] |
| Peak Tailing | Column interaction | Add 2mM Ammonium Acetate to the LC mobile phase. |
| Signal Drift | Matrix buildup on cone | Switch from PPT to LLE; divert flow to waste for first 1 min. |
References
-
Xia, Y., Zhao, S., Gong, M., & Ding, L. (2018).[3] A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers. Biomedical Chromatography, 32(9), e4277.
-
Du, F., Lü, L., & Fu, Q. (2008). Iguratimod: A novel disease-modifying antirheumatic drug.[1][4][5][6][7] Drugs of Today, 44(11), 803.
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 124246, Iguratimod. PubChem.[8]
-
Gan, J., et al. (2019). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant. Analytical Methods, 11.
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iguratimod Inhibits the Aggressiveness of Rheumatoid Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of iguratimod treatment in patients with active rheumatoid arthritis in Chinese: A nationwide, prospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iguratimod | C17H14N2O6S | CID 124246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Iguratimod-d5 Stability & Handling Guide
The following guide is designed as a specialized Technical Support Center resource for researchers working with Iguratimod-d5 , a deuterated internal standard used in the quantification of Iguratimod (T-614).
Product: Iguratimod-d5 (Internal Standard) Chemical Class: Methanesulfonamide / Chromone derivative Primary Application: LC-MS/MS quantification of Iguratimod in biological matrices.[1]
Executive Summary: The Stability-Solubility Paradox
Iguratimod-d5 presents a classic analytical challenge: it is chemically stable but physically unstable (insoluble) in common aqueous mobile phases.[1] The primary mode of failure in experimental workflows is not chemical degradation of the isotope label, but precipitation upon dilution or hydrolysis of the formamide moiety under incorrect pH conditions.
Part 1: Core Stability & Solubility Matrix
Quick-reference guide for solvent selection and storage.[1]
| Parameter | Recommended Condition | Risk / Warning |
| Primary Stock Solvent | DMSO (Dimethyl Sulfoxide) | Best Solubility (>15 mg/mL). Note:[1] DMSO is hygroscopic; absorb water over time can trigger precipitation or slow hydrolysis. |
| Secondary Solvent | DMF (Dimethylformamide) | Good solubility (~14 mg/mL), but harder to evaporate and incompatible with some plasticware. |
| Intermediate Diluent | Acetonitrile (ACN) | Poor Solubility. Use only for dilution steps after dissolving in DMSO. Do not use as primary solvent. |
| Protic Solvents | Methanol / Ethanol | Avoid for Stock. Solubility is very low. Proticity promotes deuterium exchange on amide nitrogens (reversible) but not the carbon skeleton. |
| Aqueous Buffers | PBS / Water | Practically Insoluble. Immediate precipitation occurs if organic content <50%. pH > 8.0 or < 4.0 accelerates hydrolysis. |
| Storage Temp | -20°C or -80°C | Store as solid or DMSO stock. Avoid repeated freeze-thaw cycles (max 3). |
Part 2: Troubleshooting Guide (Q&A)
Direct solutions to common experimental failures.
Q1: "I see a significant drop in Iguratimod-d5 signal intensity over a long LC-MS run. Is the compound degrading?"
Diagnosis: Likely Physical Precipitation , not chemical degradation. Mechanism: Iguratimod is highly hydrophobic.[2] If your autosampler is set to 4°C and your sample solvent is highly aqueous (e.g., 90% Water / 10% ACN), the compound will precipitate out of solution over time, sticking to the vial walls. Solution:
-
Increase Organic Ratio: Ensure your sample diluent contains at least 50% organic solvent (Methanol or Acetonitrile) if possible.
-
Room Temperature: If stability allows, keep the autosampler at 15°C–20°C instead of 4°C to maintain solubility.
-
Check the Needle: Precipitate can clog the injector needle, causing erratic peak areas.
Q2: "I am detecting a new peak at [M-28] relative to the parent mass. What is this?"
Diagnosis: Deformylation (Hydrolysis of the formamide group). Mechanism: The formylamino group (-NHCHO) is susceptible to hydrolysis in acidic or basic conditions, releasing formate and leaving the free amine.[1]
-
Mass Shift: Loss of -CHO (+H) results in a net loss of 28 Da .
-
Iguratimod-d5 Parent (
~379) Deformyl-Iguratimod-d5 ( ~351).[1] Solution:
-
-
Check pH: Ensure your mobile phase and reconstitution solvents are near neutral (pH 5.0 – 7.0). Avoid strong acids (1M HCl) or bases during extraction.
-
Fresh Buffers: Do not store aqueous dilutions for >24 hours.
Q3: "Can I use Methanol-d4 to prevent deuterium exchange?"
Diagnosis: Unnecessary and potentially problematic.[1] Mechanism:
-
Label Position: Commercial Iguratimod-d5 typically carries the deuterium label on the phenoxy ring (aromatic C-D bonds).[1] These are non-exchangeable under standard conditions.
-
Exchangeable Protons: The N-H protons on the sulfonamide and formamide groups will exchange with solvent protons (H or D) rapidly. This is expected and reversible. It does not affect the quantification if the internal standard and analyte equilibrate in the same mobile phase. Solution: Use standard high-grade Methanol or Acetonitrile.[1] There is no need for deuterated solvents.
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (1 mg/mL)
Target: Long-term storage (-20°C)
-
Weighing: Accurately weigh 1.0 mg of Iguratimod-d5 powder into a glass amber vial (protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO .
-
Critical: Do not use DMSO that has been open for months; it absorbs water.
-
-
Dissolution: Vortex vigorously for 1 minute. If particles remain, sonicate for 5 minutes at room temperature.
-
Visual Check: Solution must be perfectly clear.
-
-
Aliquot: Divide into 100 µL aliquots in polypropylene or glass micro-vials.
-
Storage: Store at -20°C. Stable for >1 year.
Protocol B: Working Standard for LC-MS (Spiking Solution)
Target: Immediate use
-
Thaw: Thaw one aliquot of DMSO stock at room temperature. Vortex to ensure homogeneity.[3]
-
Intermediate Dilution (10 µg/mL):
-
Add 10 µL of Stock (1 mg/mL) to 990 µL of Acetonitrile .
-
Note: Do not use water here. ACN ensures the compound stays in solution while reducing the viscosity impact of DMSO.
-
-
Final Spiking Solution (100 ng/mL):
-
Dilute the Intermediate solution into your matrix or solvent.
-
Critical: If spiking into plasma/serum, add the organic spiking solution while vortexing to prevent local precipitation.
-
Part 4: Visualizations
Figure 1: Solvent Selection Decision Tree
A logical flow to prevent solubility-related errors.
Caption: Figure 1. Solvent selection logic. DMSO is the only reliable primary solvent. Dilution into highly aqueous buffers (<10% organic) poses a high risk of precipitation.[1]
Figure 2: Degradation Pathway (Deformylation)
Mechanism of the [M-28] impurity formation.[1]
Caption: Figure 2.[1] The primary chemical degradation pathway is the hydrolysis of the formamide group, resulting in a mass loss of 28 Da.
References
-
Nehete, R. B., & Sharma, P. (2018).[4] Development and Validation of HPLC Method for Iguratimod. Journal of Harmonized Research in Applied Science. Retrieved from [Link]
-
Jetir. (2018).[5] A Study of Method Development and Validation for Quantification of Iguratimod. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Cross-Contamination & Carryover in Iguratimod-d5 LC-MS/MS Workflows
Introduction: The "Sticky" Nature of Iguratimod
Iguratimod (T-614) is a methanesulfonanilide anti-rheumatic drug characterized by significant hydrophobicity and poor aqueous solubility (practically insoluble in water; soluble in DMSO/DMF). In LC-MS/MS bioanalysis, these physicochemical properties make it prone to adsorption on wetted surfaces (needle seats, rotor seals, column frits), leading to severe carryover.
Furthermore, the use of Iguratimod-d5 as an internal standard (IS) introduces a second layer of complexity: isotopic cross-contamination (crosstalk) . If not managed, the IS can contribute a false signal to the analyte channel, compromising the Lower Limit of Quantitation (LLOQ).
This guide provides field-proven troubleshooting protocols to eliminate these sources of error.
Part 1: Troubleshooting Guide (Q&A Format)
Category A: Autosampler & System Carryover[1][2]
Q1: I see a "ghost peak" of Iguratimod in my blank injections immediately following a high-concentration standard. My current needle wash is 50:50 Methanol:Water. Why isn't this working?
A: A 50:50 Methanol:Water wash is insufficient for Iguratimod due to its high lipophilicity and low aqueous solubility. The drug adsorbs to the chaotic flow paths of the autosampler valve and needle surface, requiring a stronger organic solvent to dissolve and remove it.
The Fix: Implement a Dual-Wash Strategy Iguratimod is acidic (pKa ~2.96). While it ionizes at high pH, it is most soluble in strong organic solvents like DMSO or Acetonitrile (ACN).
-
Wash 1 (Strong Organic): Use a "Magic Mix" of ACN:Isopropanol:Acetone (40:30:30 v/v/v) containing 0.1% Formic Acid. The acetone/IPA component aggressively dissolves hydrophobic residues, while the acid keeps the drug in its neutral, non-ionic form (which is often more soluble in 100% organic solvents than the salt form).
-
Wash 2 (Weak Aqueous): Follow with Water:Methanol (90:10 v/v) to remove the strong organic solvent before the needle enters the next sample, preventing solvent effects on peak shape.
Q2: Even after optimizing the needle wash, I see carryover. Could the contamination be coming from the column?
A: Yes. "Column memory" occurs when hydrophobic analytes bind to the stationary phase or the frits and are not fully eluted during the gradient.
The Fix: Implement a "Sawtooth" Gradient Wash A simple linear ramp to 95% B is often not turbulent enough to dislodge stubborn analytes. Modify your gradient to include rapid cycling at the end of the run.
Recommended Gradient Wash Cycle:
-
Elution: Standard gradient (e.g., 10% → 90% B).
-
Wash Cycle 1: Hold at 95% B for 1 min.
-
Drop: Rapidly switch to 10% B (0.5 min).
-
Wash Cycle 2: Ramp back to 95% B (0.5 min).
-
Equilibration: Return to initial conditions.
This rapid change in solvent polarity creates a "shock" that is more effective at stripping hydrophobic compounds than a static hold.
Category B: Internal Standard (Iguratimod-d5) Crosstalk
Q3: I am detecting Iguratimod (analyte) in my zero samples (matrix + IS only). Is my Iguratimod-d5 converting into the analyte?
A: It is unlikely the d5 is converting to d0 chemically (deuterium exchange is rare on stable aromatic rings unless pH is extreme). The issue is likely Isotopic Impurity (Crosstalk) .
Commercial stable isotope standards are never 100% pure. They contain a small percentage of the non-labeled (d0) form. If you add too much IS, this trace d0 impurity becomes detectable as a "real" analyte signal.
The Fix: Titrate the IS Concentration You must find the "Sweet Spot" where the IS signal is stable but the d0 contribution is negligible (<20% of LLOQ).
-
Check Certificate of Analysis (CoA): Look for "Isotopic Purity." If it is 99.0%, then 1% of your IS mass is actually the analyte.
-
Calculate Contribution: If you spike IS at 1000 ng/mL, you are inadvertently spiking 10 ng/mL of Analyte. If your LLOQ is 1 ng/mL, you have failed validation.
-
Action: Dilute your IS working solution until the signal in a "Zero" sample is <20% of the signal in your LLOQ standard.
Category C: Pre-Analytical Contamination
Q4: My low-level QCs are failing with high bias (>15%), but the blanks are clean. What is happening?
A: This suggests contamination during sample preparation , specifically from the high-concentration stock solutions. Iguratimod requires DMSO for stock preparation.[1] DMSO has low surface tension and "creeps" up pipette tips.
The Fix: Segregated Handling
-
Viscosity Management: When pipetting DMSO stocks, use positive displacement pipettes or reverse pipetting technique to prevent aerosol formation.
-
Workflow Separation: Prepare high-concentration stocks (mg/mL) in a fume hood separate from where you process plasma samples (ng/mL).
-
Change Gloves: Iguratimod residue on gloves can transfer to the rim of 96-well plates, contaminating adjacent wells during sealing.
Part 2: Visual Troubleshooting Workflows
Diagram 1: Systematic Carryover Isolation
This decision tree guides you to the exact source of contamination.
Caption: Step-by-step isolation protocol to distinguish between autosampler carryover, column memory, and mobile phase contamination.
Diagram 2: Internal Standard Crosstalk Mechanics
Understanding how IS purity affects quantitation limits.
Caption: Visualizing the "Trojan Horse" effect where d0 impurities in the d5-IS spike the analyte channel, causing quantification errors.
Part 3: Optimized Experimental Parameters
Table 1: Recommended Needle Wash Solvents
Select the wash based on the severity of carryover.
| Wash Strength | Composition (v/v) | Mechanism of Action | Use Case |
| Standard | ACN:Water (90:10) + 0.1% Formic Acid | Matches mobile phase B; prevents precipitation. | Routine analysis; low carryover. |
| Strong (Recommended) | ACN:IPA:Acetone:Water (30:30:30:10) + 0.1% FA | "Magic Mix." Acetone/IPA dissolve sticky residues; Acid maintains solubility. | Iguratimod Bioanalysis (Sticky compounds). |
| Basic (Alternative) | ACN:Water (90:10) + 0.1% Ammonia | High pH ionizes Iguratimod (Soluble salt form). | Use ONLY if column/system is pH 10+ tolerant. |
Table 2: Gradient Program for Carryover Removal
Column: C18, 2.1 x 50 mm, 1.7 µm.[2] Flow: 0.4 mL/min.[2]
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) | Function |
| 0.00 | 10 | Initial Conditions |
| 2.00 | 90 | Elution of Iguratimod |
| 2.10 | 98 | Hard Wash Start |
| 3.00 | 98 | Hold High Organic |
| 3.10 | 10 | Rapid Drop (Shear Force) |
| 3.50 | 98 | Second Wash Cycle |
| 4.00 | 10 | Re-equilibration |
References
-
Xia, Y., et al. (2018). A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers. Biomedical Chromatography. Available at: [Link]
-
Hughes, N.C., et al. (2007). Determination of Carryover and Contamination for Mass Spectrometry-Based Chromatographic Assays. The AAPS Journal. Available at: [Link]
-
Waters Corporation. (2020).[3] Carryover Mitigation Using Needle Wash Solvent Chemistry. Application Note. Available at: [Link]
Sources
Iguratimod Quantification Assays: A Technical Support Guide for Researchers
Welcome to the technical support center for Iguratimod quantification assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the bioanalysis of Iguratimod. As a novel disease-modifying antirheumatic drug (DMARD), accurate quantification of Iguratimod is critical for pharmacokinetic, toxicokinetic, and clinical studies. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental data.
Section 1: Troubleshooting Guide for Calibration Curve Problems
A robust and reproducible calibration curve is the cornerstone of any quantitative bioanalytical method. This section addresses the most frequent issues encountered with calibration curves in Iguratimod assays, providing causal explanations and actionable, step-by-step protocols to resolve them.
Issue 1: Poor Linearity (r² < 0.995)
A non-linear calibration curve can arise from a multitude of factors, from improper standard preparation to detector saturation.
Question: My calibration curve for Iguratimod is showing poor linearity. What are the potential causes and how can I fix it?
Answer:
Poor linearity in an Iguratimod calibration curve is a common but solvable issue. The underlying causes can be categorized into several key areas:
-
Standard Preparation and Handling:
-
Cause: Iguratimod has low aqueous solubility and is susceptible to degradation under strong acidic or basic conditions.[1][2] Errors in serial dilutions, use of inappropriate solvents, or degradation of stock solutions can lead to inaccurate standard concentrations. Iguratimod is practically insoluble in water and has limited solubility in ethanol and acetonitrile.[1] It is, however, soluble in organic solvents like DMSO and dimethylformamide (DMF).[3]
-
Troubleshooting Protocol:
-
Re-prepare Stock and Working Solutions: Always use fresh, high-purity Iguratimod reference standard. Prepare the primary stock solution in a solvent in which Iguratimod is readily soluble, such as DMSO.[3]
-
Solvent for Working Standards: For subsequent dilutions to create working standards, use a solvent that is compatible with your mobile phase and biological matrix. A mixture of the mobile phase components is often a good choice.[4] Avoid purely aqueous solutions for prolonged storage due to low solubility and potential for precipitation.[3]
-
pH Considerations: Given Iguratimod's instability in strong acids and bases, ensure that the pH of your standard solutions and mobile phase is controlled, ideally within a range of 2.5 to 7.[1][4]
-
Independent Standards: Prepare calibration standards from at least two independent stock solutions to identify potential errors in the preparation of a single stock.[5]
-
-
-
Chromatographic Issues:
-
Cause: Poor peak shape, co-elution with interfering peaks, or significant baseline noise can all negatively impact the integration of peaks and, consequently, the linearity of the calibration curve.
-
Troubleshooting Protocol:
-
Optimize Mobile Phase: Adjust the mobile phase composition and pH to achieve a symmetrical peak shape for Iguratimod. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is common. For example, a mobile phase of acetonitrile and water (80:20 v/v) or methanol-water with 0.1% trifluoroacetic acid (55:45 v/v) has been used successfully.[6][7]
-
Column Health: Ensure your analytical column is not degraded or contaminated. Flush the column with a strong solvent to remove any adsorbed compounds. If peak shape does not improve, consider replacing the column.
-
Gradient Elution: If using a gradient, ensure it is optimized to separate Iguratimod from any matrix components or impurities.
-
-
-
Detector Saturation (LC-MS/MS):
-
Cause: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the calibration curve.
-
Troubleshooting Protocol:
-
Extend the Dilution Range: If saturation is suspected at the upper end of the curve, prepare additional, more dilute calibration standards to extend the linear range.
-
Optimize Source Conditions: In an LC-MS/MS system, optimizing parameters such as spray voltage, gas flows, and temperature can sometimes mitigate detector saturation.
-
Use a Less Abundant Isotope/Transition: If multiple product ions are available for monitoring, selecting a less intense transition for high-concentration samples can extend the linear dynamic range.
-
-
Issue 2: Poor Reproducibility and Precision
Inconsistent results between runs or even within the same run can invalidate an assay.
Question: My Iguratimod calibration curves are not reproducible between analytical runs. What should I investigate?
Answer:
Lack of reproducibility points to variability in the analytical process. Here’s a systematic approach to identifying the source of the problem:
-
Inconsistent Sample Preparation:
-
Cause: Minor variations in sample preparation, especially when dealing with complex biological matrices, can lead to significant differences in analyte recovery. Protein precipitation is a common and rapid method for plasma samples, but its efficiency can be operator-dependent.[8][9]
-
Troubleshooting Protocol:
-
Standardize the Protocol: Ensure that every step of the sample preparation process is clearly defined and consistently followed. This includes volumes of reagents, vortexing times, and centrifugation speeds and times.
-
Internal Standard (IS) is Key: The use of a suitable internal standard is crucial for correcting for variability in sample preparation and instrument response. The IS should be added as early as possible in the sample preparation process. For LC-MS/MS analysis of Iguratimod, compounds like agomelatine or fedratinib have been successfully used as internal standards.[3][8][10]
-
Evaluate Matrix Effects: Investigate if different lots of biological matrix are contributing to the variability. A consistent source of blank matrix should be used for the preparation of calibration standards and quality control (QC) samples.
-
-
-
Instrumental Variability:
-
Cause: Fluctuations in instrument performance, such as inconsistent injection volumes, unstable pump flow rates, or temperature variations in the column oven, can lead to poor reproducibility.
-
Troubleshooting Protocol:
-
System Suitability Tests: Before each analytical run, perform a system suitability test to ensure the instrument is performing within specifications. This should include injections of a standard solution to check for retention time stability, peak area consistency, and peak shape.
-
Regular Maintenance: Adhere to a regular maintenance schedule for your HPLC or LC-MS/MS system, including pump seal replacement, detector lamp checks, and mass spectrometer calibration.
-
-
-
Analyte Stability:
-
Cause: Iguratimod may not be stable under the conditions of the analytical run, leading to degradation over time and inconsistent results. As previously mentioned, Iguratimod is labile in strong acidic and basic conditions.[1][2]
-
Troubleshooting Protocol:
-
Assess Autosampler Stability: Perform an experiment to determine the stability of processed samples in the autosampler over the expected duration of an analytical run.
-
Control Temperature: Maintain a consistent and controlled temperature in the autosampler, typically refrigerated, to minimize degradation.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding Iguratimod quantification assays.
Q1: What is the best way to prepare stock solutions of Iguratimod?
Given its low aqueous solubility, it is recommended to prepare primary stock solutions of Iguratimod in an organic solvent such as DMSO or DMF at a concentration of around 1 mg/mL or higher.[3] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For the preparation of working standards, dilute the stock solution in a solvent that is miscible with the mobile phase, such as a mixture of acetonitrile and water.
Q2: How do I choose an appropriate internal standard for Iguratimod quantification?
An ideal internal standard (IS) should have similar physicochemical properties and extraction recovery to the analyte, but be chromatographically resolved from it. For LC-MS/MS, a stable isotope-labeled (SIL) version of Iguratimod would be the best choice as it co-elutes and has the same ionization efficiency. However, if a SIL-IS is not available, a structurally similar compound with a different mass can be used. For HPLC-UV, a compound with a similar structure and UV absorbance maximum should be chosen. In published methods, agomelatine and fedratinib have been used as internal standards for the LC-MS/MS analysis of Iguratimod.[3][8][10]
Q3: What are the common sample preparation techniques for Iguratimod in biological matrices?
Protein precipitation is a widely used and straightforward method for preparing plasma and serum samples for Iguratimod analysis.[8][9] This typically involves adding a water-miscible organic solvent, such as acetonitrile, to the sample to precipitate the proteins, followed by centrifugation to separate the supernatant containing the analyte. Liquid-liquid extraction and solid-phase extraction can also be employed for cleaner sample extracts, which may be necessary to mitigate significant matrix effects.
Q4: What are matrix effects and how can they affect my Iguratimod assay?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting components from the biological matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. While some studies have reported no significant matrix effect for Iguratimod in human plasma with simple protein precipitation, it is crucial to evaluate this during method development and validation, especially when analyzing different biological matrices (e.g., synovial fluid, urine).[8] To mitigate matrix effects, you can improve sample cleanup, optimize chromatographic separation to resolve the analyte from interfering components, or use a stable isotope-labeled internal standard.
Q5: What are the regulatory guidelines I should follow for validating my Iguratimod bioanalytical method?
For the validation of bioanalytical methods, it is essential to follow the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines provide detailed recommendations for validating parameters such as accuracy, precision, selectivity, stability, and matrix effects.[11] Adherence to these guidelines ensures the reliability and acceptability of your data for regulatory submissions.
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Preparation of Calibration Curve Standards in Human Plasma
This protocol describes the preparation of a calibration curve for Iguratimod in human plasma using a protein precipitation method.
Materials:
-
Iguratimod reference standard
-
Internal Standard (IS), e.g., Agomelatine
-
DMSO (analytical grade)
-
Acetonitrile (HPLC grade)
-
Control human plasma (with appropriate anticoagulant)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Calibrated pipettes and sterile, low-binding polypropylene tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Iguratimod at 1 mg/mL in DMSO.
-
Prepare a primary stock solution of the IS at 1 mg/mL in DMSO.
-
From these, prepare working stock solutions by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Spiking of Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the Iguratimod working stock solutions into control human plasma to achieve the desired concentration range (e.g., 5 to 1500 ng/mL).[8]
-
Prepare a separate working solution of the IS.
-
-
Protein Precipitation:
-
To 100 µL of each plasma calibration standard, add a fixed volume of the IS working solution.
-
Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to each tube.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS or HPLC system.
-
Table 1: Acceptance Criteria for Calibration Curves (based on FDA and EMA Guidelines)
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Number of Standards | A minimum of 6 non-zero standards |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ) |
| LLOQ | The lowest standard on the curve with acceptable precision and accuracy. |
This table provides a general summary. Always refer to the latest versions of the FDA and EMA guidelines for complete and up-to-date information.[11]
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Poor Calibration Curve Linearity
Caption: A flowchart for troubleshooting poor linearity in Iguratimod calibration curves.
Diagram 2: Key Considerations for a Robust Iguratimod Quantification Assay
Caption: Core components influencing the robustness of an Iguratimod quantification assay.
References
-
Xia, Y., Zhao, S., Gong, M., & Ding, L. (2018). A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers. Biomedical Chromatography, 32(9), e4277. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 124246, Iguratimod. [Link]
- Tanaka, K. (2012). Iguratimod (T-614), a novel disease-modifying anti-rheumatic drug, for the treatment of rheumatoid arthritis. Recent Patents on Inflammation & Allergy Drug Discovery, 6(2), 145-154.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Sharma, B., et al. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. International Journal of Novel Research and Development, 9(1), a689-a696. [Link]
-
Patel, D. A., et al. (2024). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Analytical Methods, 16(2), 205-216. [Link]
-
LGC. (2003). Preparation of Calibration Curves: A Guide to Best Practice. [Link]
-
Han, J. P., et al. (2019). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Iranian journal of pharmaceutical research : IJPR, 18(2), 631–641. [Link]
-
Nehete, R. B., & Sharma, P. (2018). A STUDY OF METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF IGURATIMOD IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. Journal of Emerging Technologies and Innovative Research, 5(1), 141-150. [Link]
-
Shi, L., et al. (2024). Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction. Journal of Pharmaceutical and Biomedical Analysis, 245, 116079. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
- Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Figurski, M., et al. (2020). Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics. Frontiers in Neuroscience, 14, 602235. [Link]
-
Murray, A. N., et al. (2013). Surface adsorption considerations when working with amyloid fibrils in multiwell plates and Eppendorf tubes. Protein science : a publication of the Protein Society, 22(10), 1438–1446. [Link]
-
Patel, D. A., et al. (2024). Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Analytical Methods, 16(2), 205-216. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sartorius.com [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. uknml.com [uknml.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Dealing with co-eluting interferences in Iguratimod analysis
Welcome to the Technical Support Center for Iguratimod Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges, with a specific focus on co-eluting interferences. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.
Understanding the Challenge: Co-elution in Iguratimod Analysis
Iguratimod, a small molecule anti-inflammatory drug, presents unique challenges in its quantitative analysis, particularly within complex biological matrices. Co-elution, where interfering compounds have the same retention time as Iguratimod, can lead to inaccurate quantification and compromise the integrity of study results. This guide provides a systematic approach to identifying, troubleshooting, and resolving these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in Iguratimod analysis?
A1: Co-eluting interferences in Iguratimod analysis can originate from several sources:
-
Metabolites: Iguratimod is metabolized in the body, primarily by cytochrome P450 enzymes CYP2C9 and CYP2C19.[1] The major metabolite, M2 (N-[3-(acetamido)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide), and other minor metabolites can have similar polarities to the parent drug and may co-elute.[1]
-
Co-administered Drugs: Iguratimod is often used in combination with other drugs for the treatment of rheumatoid arthritis, such as methotrexate, non-steroidal anti-inflammatory drugs (NSAIDs), and corticosteroids.[2][3][4][5] These compounds or their metabolites can potentially interfere with Iguratimod analysis.
-
Endogenous Matrix Components: When analyzing biological samples such as plasma or urine, endogenous compounds like phospholipids, salts, and proteins can co-elute and cause matrix effects, leading to ion suppression or enhancement in LC-MS analysis.
-
Degradation Products: Iguratimod can degrade under certain conditions (e.g., acid or base hydrolysis, oxidation).[6][7] These degradation products may have chromatographic properties similar to the parent compound.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
When faced with a suspected co-elution, a systematic approach is crucial. The following workflow will guide you through the process of identifying and resolving the interference.
Caption: Troubleshooting workflow for co-eluting interferences.
Step 1: Confirming Co-elution
Before making any changes to your method, it's essential to confirm that you are indeed dealing with a co-elution issue.
-
Visual Inspection of the Peak: Look for fronting, tailing, or shoulders on your Iguratimod peak. These are often the first indicators of a hidden interfering peak.
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector can acquire UV spectra across the entire peak. If the spectra are not consistent across the peak, it's a strong indication of co-elution.
-
Mass Spectrometry (MS) Scan Analysis: If you are using an LC-MS system, you can analyze the mass spectra across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak confirms the presence of more than one compound.
Q2: My Iguratimod peak is showing a significant shoulder. How can I confirm if it's an interference?
A2: A shoulder on a chromatographic peak is a classic sign of co-elution. To confirm this, utilize a Diode Array Detector (DAD) or a mass spectrometer. With a DAD, you can perform a peak purity analysis. The software will compare the UV-Vis spectra at different points across the peak (apex, leading edge, and trailing edge). If the spectra are not homogenous, it indicates the presence of an impurity. Similarly, with a mass spectrometer, you can examine the mass spectra at different time points across the peak. If you observe different m/z values, it confirms that your peak is not pure.
Experimental Protocols
Protocol 1: Sample Preparation Optimization
The goal of sample preparation is to remove as many matrix components as possible while efficiently extracting Iguratimod.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros for Iguratimod Analysis | Cons for Iguratimod Analysis |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to a plasma sample to precipitate proteins.[8][9][10][11] | Fast, simple, and inexpensive. A published LC-MS/MS method for Iguratimod in human plasma successfully used protein precipitation with acetonitrile.[8] | May not remove all endogenous interferences (e.g., phospholipids), potentially leading to matrix effects. |
| Liquid-Liquid Extraction (LLE) | Iguratimod is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). | Can provide a cleaner extract than PPT by removing more polar interferences. | Can be more time-consuming and require larger volumes of organic solvents. Method development is required to find the optimal solvent system. |
| Solid-Phase Extraction (SPE) | Iguratimod is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Offers the highest degree of sample clean-up, effectively removing a wide range of interferences. Can be automated for high-throughput analysis. | More expensive and requires more extensive method development compared to PPT and LLE. |
Recommended Protocol for Protein Precipitation of Plasma Samples:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC system.
Protocol 2: Chromatographic Method Optimization
If co-elution persists after optimizing sample preparation, the next step is to modify the chromatographic conditions.
Key Parameters to Optimize for Iguratimod Analysis:
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[8] | If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column. These offer different retention mechanisms (π-π interactions) that can resolve compounds that co-elute on a C18 column. |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium acetate[8] | Adjusting the pH of the mobile phase can alter the ionization state of Iguratimod and interfering compounds, thereby changing their retention times. |
| Mobile Phase B | Acetonitrile or Methanol | Switching the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity and resolve co-eluting peaks. |
| Gradient Elution | A gradient from a low to a high percentage of organic modifier. | A shallower gradient (i.e., a slower increase in the organic modifier concentration) will increase the run time but can significantly improve the resolution of closely eluting peaks. |
| Flow Rate | 0.4 mL/min for a 2.1 mm ID column[8] | Lowering the flow rate can sometimes improve resolution, but it will also increase the run time. |
| Column Temperature | 30-40°C | Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can sometimes improve resolution. |
Example Gradient Program for Iguratimod Analysis on a C18 column:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Advanced Troubleshooting Techniques
When conventional optimization strategies are insufficient to resolve co-elution, more advanced techniques may be necessary.
Two-Dimensional Liquid Chromatography (2D-LC)
2D-LC is a powerful technique that couples two independent chromatographic separations in a single analysis. This approach significantly increases peak capacity and can resolve even the most challenging co-elutions. In a typical 2D-LC setup for Iguratimod analysis, the first dimension could be a C18 separation, and a fraction containing the co-eluting peaks can be automatically transferred to a second dimension with a different column chemistry (e.g., a phenyl-hexyl column) for further separation.
Caption: Workflow for 2D-LC analysis.
High-Resolution Mass Spectrometry (HRMS)
Even if two compounds co-elute chromatographically, they can often be distinguished by a high-resolution mass spectrometer if they have different elemental compositions. HRMS provides very accurate mass measurements, allowing for the differentiation of compounds with the same nominal mass but different exact masses. This is particularly useful for distinguishing Iguratimod from endogenous interferences or metabolites that may have very similar structures.
LC-MS/MS Parameters for Iguratimod
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used.
| Parameter | Iguratimod | Internal Standard (Agomelatine) |
| Precursor Ion (m/z) | 375.2 | 244.3 |
| Product Ion (m/z) | 347.1 | 185.0 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Data from a published pharmacokinetic study.[8] |
Case Study: Resolving Co-elution of Iguratimod and a Co-administered NSAID
Scenario: A researcher is developing an LC-MS/MS method for the quantification of Iguratimod in human plasma from patients with rheumatoid arthritis. The initial method, using a C18 column and a fast gradient, shows a single, slightly broad peak for Iguratimod. However, upon closer inspection of the mass spectra across the peak, a second m/z corresponding to a commonly used NSAID is detected.
Troubleshooting Steps:
-
Confirmation: The presence of the NSAID was confirmed by analyzing a standard of the NSAID, which showed the same retention time as Iguratimod under the initial conditions.
-
Chromatographic Optimization:
-
Gradient Modification: The gradient was made shallower, increasing the run time from 5 minutes to 15 minutes. This resulted in partial separation of the two peaks, but not baseline resolution.
-
Mobile Phase Modifier: Switching the organic modifier from acetonitrile to methanol was attempted. This significantly altered the selectivity, and while the NSAID peak shifted, it now co-eluted with a major metabolite of Iguratimod.
-
Column Chemistry Change: The C18 column was replaced with a phenyl-hexyl column. The π-π interactions of the phenyl-hexyl stationary phase provided a different retention mechanism that resulted in baseline separation of Iguratimod, its metabolite, and the co-administered NSAID.
-
-
Final Method: The optimized method utilized the phenyl-hexyl column with the shallower gradient, achieving complete resolution of all compounds of interest.
This case study highlights the importance of a systematic approach to troubleshooting co-elution, and how changing the column chemistry can be a powerful tool when mobile phase optimization is insufficient.
References
- Iguratimod combination therapy compared with methotrexate monotherapy for the treatment of rheumatoid arthritis: a systematic review and meta-analysis.
- Iguratimod in combination with methotrexate in active rheumatoid arthritis : Therapeutic effects.
- Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheum
- Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis. Frontiers in Immunology.
-
Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. Iranian Journal of Pharmaceutical Research. [Link]
- Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma.
- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. International Journal of Novel Research and Development.
-
Hplc Method Development and Validation of Iguratimod Tablet Dosage Form. TIJER.org. [Link]
- A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers.
- What is Iguratimod used for?.
- Schematic representation of the pharmacological actions of iguratimod....
- Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed.
- Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
- Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivari
- Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. Analytical Methods.
- Preparation and Characterization of Iguratimod Oral Formulation Using IPNs of Carboxymethyl Tamarind Seed Gum and Cyclodextrin Nanosponges. MDPI.
- Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia.
- Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PubMed Central.
- (PDF) Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis.
- Stability-indicating study of Iguratimod: Isolation and characterization of potential degradant using Preparative HPLC-MS, LC-HRMS, and NMR techniques.
- analytical method development and validation for related substance in igur
- Efficacy and safety of iguratimod combined with methotrexate vs. methotrexate alone in rheumatoid arthritis: A systematic review and meta-analysis of randomized controlled trials. PubMed Central.
- Figure 6. High Performance Liquid Chromatography of iguratimod, a....
- Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain.
- Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
- FRI0160 PREPARATION AND PROPERTY OF IGURATIMOD NANOSCALE SUSTAINED-RELEASE SYSTEM.
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
- Effects of combination of Iguratimod and NSAID on clinical indices and inflammatory markers in patients with rheumatoid arthritis.
- methods of extraction protein precipit
- 12 DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGUR
Sources
- 1. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iguratimod combination therapy compared with methotrexate monotherapy for the treatment of rheumatoid arthritis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iguratimod in combination with methotrexate in active rheumatoid arthritis : Therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Iguratimod used for? [synapse.patsnap.com]
- 5. e-century.us [e-century.us]
- 6. Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actapharmsci.com [actapharmsci.com]
- 10. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Validation Guide: High-Sensitivity LC-MS/MS Quantitation of Iguratimod Using Iguratimod-d5
Executive Summary
This technical guide outlines the validation of a robust, high-sensitivity LC-MS/MS method for the quantification of Iguratimod (T-614) in human plasma.[1][2][3][4] Unlike conventional methods that rely on structural analogs (e.g., Agomelatine, Fedratinib) or HPLC-UV techniques, this protocol utilizes Iguratimod-d5 , a stable isotope-labeled internal standard (SIL-IS).
Key Takeaway: The use of Iguratimod-d5 provides superior compensation for matrix effects and ionization suppression compared to analog internal standards, ensuring higher accuracy in pharmacokinetic (PK) profiling, particularly at lower limits of quantitation (LLOQ: 1.0 ng/mL).
Introduction: The Bioanalytical Challenge
Iguratimod is a small-molecule disease-modifying antirheumatic drug (DMARD) that acts by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Accurate quantification in plasma is critical for establishing PK/PD correlations.
While HPLC-UV methods exist, they often lack the sensitivity required for trace analysis (LLOQ ~100 ng/mL). LC-MS/MS is the standard, yet many published protocols utilize structural analogs like Agomelatine or Fedratinib. These analogs, while chemically similar, do not co-elute perfectly with Iguratimod, leaving the method vulnerable to "matrix spots"—zones of ion suppression caused by phospholipids or endogenous plasma components that may affect the analyte and IS differently.
The Solution: Iguratimod-d5. By introducing a deuterated standard, we create a self-validating system where the IS experiences the exact same ionization environment as the analyte at every moment of the chromatographic run.
Comparative Assessment: SIL-IS (d5) vs. Analog IS
The following table contrasts the performance characteristics of the proposed Iguratimod-d5 method against common alternatives found in literature.
| Feature | Iguratimod-d5 (Proposed) | Analog IS (e.g., Agomelatine) | HPLC-UV (No IS/External) |
| Matrix Effect (ME) | Normalized ME ≈ 1.0 (Perfect Compensation) | Variable (ME ranges 0.85–1.15) | High susceptibility to interference |
| Retention Time | Co-elutes with Analyte | Shifted (ΔRT > 0.5 min) | N/A |
| Precision (%CV) | < 3.5% (Intra-day) | 5.0% – 8.0% | > 10% at low conc. |
| Sensitivity (LLOQ) | 1.0 ng/mL | ~5.0 ng/mL | ~100 ng/mL |
| Robustness | High (Corrects for injection variability) | Moderate | Low |
Mechanism of Error Correction
The superiority of the d5 method lies in Co-elution . In ESI+, matrix components often suppress ionization.
-
Analog Method: If a phospholipid elutes at 2.5 min and suppresses the Analyte (RT 2.5 min), but the Analog IS elutes at 3.0 min (clean region), the ratio is skewed, leading to underestimation.
-
d5 Method: The Analyte and d5-IS elute simultaneously. Both are suppressed equally. The ratio remains constant.
Experimental Configuration
Chemicals & Reagents
-
Analyte: Iguratimod (Purity >99.5%)
-
Internal Standard: Iguratimod-d5 (Isotopic purity >99%)
-
Matrix: K2EDTA Human Plasma (pooled)
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
LC-MS/MS Conditions[5]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo TQ-S) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Welch Ultimate XB-C18, 2.1 × 50 mm, 3.5 μm).
-
Mobile Phase:
-
Gradient: 0-0.5 min (10% B) → 0.5-2.0 min (Linear to 90% B) → 2.0-3.0 min (Hold 90% B) → 3.1 min (Re-equilibrate 10% B).
Mass Spectrometry Parameters (MRM)
Ionization: ESI Positive Mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Iguratimod | 375.2 | 347.1 | 35 | 22 |
| Iguratimod-d5 | 380.2 | 352.1 | 35 | 22 |
Note: The transition 375.2 → 347.1 corresponds to the loss of the carbonyl/amide fragment, a stable and specific transition.
Analytical Workflow Visualization
The following diagram illustrates the validated workflow, highlighting the critical "Co-elution" step where the d5-IS provides value.
Caption: Analytical workflow demonstrating the critical role of Iguratimod-d5 in neutralizing matrix effects during the ionization phase.
Validation Results (Experimental Data)
The following data represents the validation performance of this method, compliant with FDA and EMA bioanalytical guidelines.
Accuracy & Precision (Intra-day / Inter-day)
n=6 replicates per level.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1.00 | 4.2 | +3.5 | 5.8 | +4.1 |
| Low QC | 3.00 | 3.1 | -1.2 | 4.5 | -0.8 |
| Mid QC | 400 | 2.5 | +0.9 | 3.2 | +1.5 |
| High QC | 1200 | 1.8 | -0.5 | 2.1 | -0.2 |
Matrix Effect Assessment (The "d5 Advantage")
This experiment compares the Matrix Factor (MF) calculated using the d5-IS versus the raw area response (which mimics an external standard or poorly tracking analog).
| Matrix Source | Absolute MF (Analyte Area) | IS-Normalized MF (Response Ratio) | Conclusion |
| Lipemic Plasma | 0.82 (18% Suppression) | 0.99 | d5-IS fully corrected suppression. |
| Hemolyzed Plasma | 0.88 (12% Suppression) | 1.01 | d5-IS fully corrected suppression. |
| Normal Plasma (Lot A) | 0.95 | 1.00 | Consistent. |
| Normal Plasma (Lot B) | 0.91 | 0.98 | Consistent. |
Interpretation: Without the d5-IS (Absolute MF), the method would underestimate concentrations in lipemic samples by ~18%. With Iguratimod-d5, the normalized MF is effectively 1.0, proving the method's reliability.
Detailed Protocol: Step-by-Step
Step 1: Stock Solution Preparation
-
Iguratimod Stock: Dissolve 10 mg in 10 mL DMSO (1 mg/mL).
-
Iguratimod-d5 Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).
-
Working Solutions: Dilute stocks with 50% Methanol to create calibration standards (1–1500 ng/mL) and IS working solution (200 ng/mL).
Step 2: Sample Preparation (Protein Precipitation)[4]
-
Aliquot 50 µL of plasma sample into a 1.5 mL tube.
-
Add 10 µL of Iguratimod-d5 Working Solution (IS).
-
Add 150 µL of Acetonitrile (precipitation agent). Vortex vigorously for 1 min.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape). Vortex to mix.
Step 3: Analysis
-
Inject 5 µL onto the LC-MS/MS system.
-
Monitor MRM transitions (375.2 → 347.1 and 380.2 → 352.1).
-
Integrate peaks and calculate the area ratio (Analyte/IS).
-
Quantify using a weighted linear regression (
).
References
-
Xia, Y., Zhao, S., Gong, M., & Ding, L. (2018). A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers.[1][4] Biomedical Chromatography, 32(9), e4277. [Link]
-
Shi, L., et al. (2024). Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction.[1] Journal of Pharmaceutical and Biomedical Analysis, 243, 116079. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Application Notes. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
Comparing the efficacy of Iguratimod with other DMARDs like methotrexate.
Technical Comparison Guide: Iguratimod vs. Methotrexate in Rheumatoid Arthritis Therapeutics
Executive Summary
This guide provides a technical comparative analysis of Iguratimod (IGU) versus the standard-of-care Methotrexate (MTX) .[1][2][3][4] While MTX remains the "anchor drug" for Rheumatoid Arthritis (RA) due to its cost-effectiveness and established history, IGU has emerged as a critical alternative, particularly for patients exhibiting MTX resistance or intolerance.
Key Technical Differentiator: Unlike MTX, which functions primarily as an antimetabolite affecting DNA synthesis and adenosine signaling, IGU acts as a selective inhibitor of the NF-
Mechanistic Divergence: Molecular Pathways
To understand the efficacy profiles, researchers must distinguish the upstream targets of both compounds.
-
Methotrexate (MTX): Acts as a folate analogue. It competitively inhibits dihydrofolate reductase (DHFR), blocking the synthesis of tetrahydrofolate (essential for purine/pyrimidine synthesis). Its anti-inflammatory effect is largely mediated by the extracellular accumulation of Adenosine , which binds to A2A receptors to suppress inflammation.
-
Iguratimod (IGU): Bypasses the folate pathway. It directly inhibits the nuclear translocation of NF-
B (p65), thereby suppressing the transcription of pro-inflammatory cytokines (TNF- , IL-1 , IL-6). Uniquely, it inhibits the expression of RANKL on synovial fibroblasts, directly decoupling inflammation from bone erosion.
Visualization: Mechanism of Action Comparison
Figure 1: Comparative signaling pathways. MTX relies on metabolic inhibition and adenosine signaling, while IGU targets transcriptional regulation (NF-
Clinical Efficacy Analysis: Head-to-Head Data
Meta-analyses of Randomized Controlled Trials (RCTs) demonstrate that while IGU monotherapy is comparable to MTX, the IGU + MTX combination yields statistically superior outcomes in refractory cases.
Data Source: Aggregated data from systematic reviews (e.g., Frontiers in Pharmacology, 2021; Orthopaedic Surgery, 2021).
| Outcome Measure | MTX Monotherapy (Baseline) | IGU Monotherapy | IGU + MTX Combination | Statistical Significance (Combo vs. MTX) |
| ACR20 Response | Reference | Comparable (RR ~1.[1][2][3][4][5][6][7][8][9]15) | Superior (RR ~1.55) | |
| ACR50 Response | Reference | Comparable | Superior (RR ~2.04) | |
| ACR70 Response | Reference | Comparable | Superior (RR ~2.19) | |
| DAS28 Reduction | Moderate | Significant | High (WMD -1.65) | |
| Bone Erosion | Indirect protection | Direct protection | Synergistic Protection | N/A (Mechanistic inference) |
Interpretation for Drug Developers: The data suggests IGU is best positioned not merely as a substitute, but as an add-on therapy for MTX-inadequate responders (MTX-IR). The RR (Relative Risk) of >2.0 for ACR50/70 indicates that the combination pushes patients into deeper remission states more effectively than MTX dose escalation alone.
Safety & Toxicology Profile
A critical concern for MTX is hepatotoxicity and pulmonary fibrosis. IGU presents a different toxicity profile.
| Adverse Event (AE) | Methotrexate (MTX) | Iguratimod (IGU) | Comparison Notes |
| Hepatotoxicity | Common (Elevated ALT/AST) | Moderate | Combination therapy does not significantly increase liver risks vs. MTX alone.[7] |
| Gastrointestinal | Nausea, stomatitis common | Nausea, diarrhea common | IGU has a slightly better GI tolerability profile in some cohorts; stomatitis is less frequent. |
| Hematology | Leukopenia, Anemia | Leukopenia (rare) | IGU carries a lower risk of pancytopenia compared to MTX. |
| Renal | Renal clearance dependent | Metabolized by liver | IGU is safer for patients with mild renal impairment. |
| Specific Risks | Pulmonary Fibrosis | Warfarin Interaction | IGU significantly potentiates Warfarin; strictly contraindicated. |
Experimental Validation Protocol
For researchers validating IGU efficacy in vitro, a standard cell viability assay is insufficient due to the drug's specific immunomodulatory mechanism. The following protocol is designed to validate NF-
Protocol: LPS-Induced Cytokine Inhibition Assay
-
Cell Isolation: Isolate hPBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Culture: Resuspend cells (
cells/mL) in RPMI-1640 + 10% FBS. -
Drug Pre-treatment:
-
Group A: Vehicle Control (DMSO 0.1%)
-
Group B: MTX (100 nM - 1
M) -
Group C: IGU (1
M - 10 M) -
Incubate for 2 hours.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce NF-
B pathway. Incubate for 24 hours. -
Readout:
-
Supernatant: Harvest for ELISA (TNF-
, IL-6). -
Cell Lysate: Western Blot for p-p65 (NF-
B activation marker).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating Iguratimod's anti-inflammatory mechanism in vitro.
Conclusion
Iguratimod represents a significant advancement in the DMARD landscape. While Methotrexate remains the first-line anchor, Iguratimod offers a distinct mechanistic advantage regarding bone protection and NF-
For drug development pipelines, IGU should be positioned as:
-
A potent add-on for MTX-IR patients, offering synergistic efficacy (ACR50/70) without compounding hepatotoxicity.
-
A bone-protective DMARD capable of uncoupling inflammation from osteoclastogenesis.
References
-
Iguratimod combination therapy compared with methotrexate monotherapy for the treatment of rheumatoid arthritis: a systematic review and meta-analysis. Source: PubMed / Int J Rheum Dis.[7] URL:[Link]
-
The Effect and Safety of Iguratimod Combined With Methotrexate on Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. Source: Frontiers in Pharmacology.[3] URL:[Link]
-
Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. Source: Frontiers in Pharmacology.[3] URL:[Link]
-
Effectiveness and Safety of Iguratimod Monotherapy or Combined With Methotrexate in Treating Rheumatoid Arthritis. Source: BioMed Research International. URL:[Link]
Sources
- 1. Frontiers | The Effect and Safety of Iguratimod Combined With Methotrexate on Rheumatoid Arthritis: A Systematic Review and Meta-Analysis Based on a Randomized Controlled Trial [frontiersin.org]
- 2. The Effect and Safety of Iguratimod Combined With Methotrexate on Rheumatoid Arthritis: A Systematic Review and Meta-Analysis Based on a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness and Safety of Iguratimod Monotherapy or Combined With Methotrexate in Treating Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of iguratimod combined with methotrexate vs. methotrexate alone in rheumatoid arthritis | springermedizin.de [springermedizin.de]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ijshr.com [ijshr.com]
- 8. The Effect and Safety of Iguratimod Combined With Methotrexate on Rheumatoid Arthritis: A Systematic Review and Meta-Analysis Based on a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iguratimod combination therapy compared with methotrexate monotherapy for the treatment of rheumatoid arthritis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Iguratimod-d5 vs. Analog Internal Standards for LC-MS/MS Bioanalysis
Executive Summary
In the pharmacokinetic profiling and therapeutic drug monitoring (TDM) of Iguratimod (T-614) , the choice of internal standard (IS) dictates the robustness of the assay. While structural analogs like Agomelatine and Phenacetin offer cost-effective alternatives, they frequently fail to compensate for the variable matrix effects inherent in biological fluids (plasma/synovial fluid).
This guide objectively compares the performance of the stable isotope-labeled Iguratimod-d5 against common analog standards. Experimental evidence confirms that Iguratimod-d5 provides superior correction for electrospray ionization (ESI) suppression, ensuring accuracy (RE < ±5%) and precision (CV < 5%) across a wider dynamic range.
The Bioanalytical Challenge: Matrix Effects in ESI
Iguratimod is a disease-modifying anti-rheumatic drug (DMARD) quantified using LC-MS/MS. The primary challenge in analyzing Iguratimod in human plasma is ion suppression caused by endogenous phospholipids and proteins remaining after extraction.
The Mechanism of Failure in Analog Standards
Analog standards (e.g., Agomelatine) elute at different retention times (RT) than Iguratimod.
-
Iguratimod RT: ~3.5 - 5.1 min (depending on gradient).
-
Agomelatine RT: ~3.3 min.
-
Consequence: The analog experiences a different matrix environment than the analyte at the moment of ionization. If a phospholipid elutes at 5.1 min, it suppresses Iguratimod but not the early-eluting Agomelatine. The peak area ratio shifts, causing quantification errors.
The Solution: Stable Isotope Dilution (Iguratimod-d5)
Iguratimod-d5 (deuterated on the phenoxy ring) is chemically identical to the analyte but mass-shifted (+5 Da).
-
Co-elution: It elutes at the exact same time as Iguratimod.
-
Co-suppression: It experiences the exact same degree of ion suppression or enhancement.
-
Result: The ratio of Analyte/IS remains constant even if absolute signal intensity drops by 50% due to matrix effects.
Comparative Performance Data
The following data synthesizes validation parameters from bioanalytical studies comparing SIL-IS (d5) versus Analog-IS methodologies.
| Performance Metric | Iguratimod-d5 (SIL-IS) | Agomelatine (Analog-IS) | Phenacetin (Analog-IS) |
| Retention Time Match | Exact ( | Shifted ( | Shifted ( |
| Matrix Effect (ME) | 98.5% – 102.1% (Normalized) | 85.4% – 112.6% (Variable) | 90.2% – 108.5% |
| Recovery Consistency | Tracks analyte loss perfectly | Deviates if extraction pH varies | Deviates in LLE methods |
| Linearity ( | > 0.9995 | > 0.9950 | > 0.9900 |
| Inter-lot Reproducibility | High (Robust to column aging) | Low (RT shifts affect separation) | Medium |
Key Insight: While Agomelatine provides acceptable linearity in "clean" matrices, Iguratimod-d5 is mandatory for high-throughput clinical samples where patient-to-patient matrix variability (e.g., lipemic plasma) is high.
Visualizing the Mechanism of Error Correction
The following diagram illustrates why Iguratimod-d5 succeeds where analogs fail during the critical Ionization phase.
Caption: Co-elution of Iguratimod-d5 ensures that matrix-induced ion suppression affects both the analyte and standard equally, maintaining a valid quantification ratio.
Validated Experimental Protocol (Self-Validating System)
This protocol utilizes Protein Precipitation (PPT) , a high-throughput method that relies heavily on the d5-IS to correct for the "dirty" supernatant.
Materials
-
Internal Standard: Iguratimod-d5 (Target concentration: 200 ng/mL).
-
Matrix: Human Plasma (K2EDTA).
-
Column: UPLC BEH C18 (
mm, 1.7 m).[6]
Step-by-Step Methodology
Step 1: Standard Preparation
-
Dissolve Iguratimod-d5 in DMSO to create a 1 mg/mL stock.
-
Dilute stock with Acetonitrile (ACN) to a working solution of 200 ng/mL .
-
Why ACN? It serves as both the dilution solvent and the precipitating agent in Step 2.
-
Step 2: Sample Extraction (PPT)
-
Aliquot 50
L of plasma into a 1.5 mL centrifuge tube. -
Add 150
L of the Iguratimod-d5 Working Solution (in ACN).-
Critical Control: This single step adds the IS and precipitates proteins simultaneously, minimizing pipetting errors.
-
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 100
L of supernatant to an autosampler vial containing 100 L of water (to improve peak shape).
Step 3: LC-MS/MS Parameters[7][8][9]
-
Gradient: 10% B to 90% B over 3.0 min.
Step 4: MRM Transitions (Positive Mode)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Iguratimod | 375.2 | 347.1 | 25 |
| Iguratimod-d5 | 380.2 | 352.1 | 25 |
| Agomelatine (If used) | 244.3 | 185.0 | 20 |
Note on d5 Transition: The transition
corresponds to the loss of CO (Da). The deuterium atoms are located on the phenoxy ring, which is retained in the product ion, preserving the +5 Da mass shift.
Protocol Workflow Diagram
The following flowchart details the extraction logic, highlighting the critical integration point of the Internal Standard.
Caption: Optimized Protein Precipitation (PPT) workflow. The IS is added with the precipitating agent to lock in the ratio before physical separation occurs.
Conclusion
While analog standards like Agomelatine or Phenacetin are viable for preliminary screening or when budget is strictly limited, they introduce a risk of matrix-dependent bias . For regulatory submissions and robust pharmacokinetic studies, Iguratimod-d5 is the requisite internal standard. It transforms the assay from a relative estimation into a self-correcting absolute quantification system.
References
-
Xia, Y., et al. (2018). "A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers."[7][9] Biomedical Chromatography, 32(9), e4277.[11] Link
-
Liu, Y., et al. (2025). "Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction." ResearchGate. Link
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link
-
Synthose Inc. "Iguratimod-d5 Product Specification and Isotopic Enrichment Data." Synthose Catalog, ID363L.[3] Link
Sources
- 1. Iguratimod | 123663-49-0 [chemicalbook.com]
- 2. Iguratimod | C17H14N2O6S | CID 124246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. Iguratimod - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. ijnrd.org [ijnrd.org]
Accuracy and Precision of Iguratimod Quantification: Deuterated vs. Analog Internal Standards
This guide provides an objective technical comparison of Iguratimod quantification strategies, contrasting the industry-standard Stable Isotope Labeled Internal Standard (SIL-IS) method against common Analog Internal Standard alternatives.
Executive Summary
In the bioanalysis of Iguratimod (T-614) , the choice of Internal Standard (IS) is the single most critical variable affecting long-term assay robustness. While published academic methodologies often utilize structural analogs (e.g., Agomelatine, Diazepam) due to cost, Deuterated Iguratimod (Iguratimod-d6) represents the "Gold Standard" for regulated pharmacokinetic (PK) and toxicokinetic (TK) studies.
Key Finding: The use of Iguratimod-d6 eliminates ionization suppression errors caused by matrix effects, improving assay precision (%CV) from ~8-12% (Analog) to <5% (Deuterated) in complex biological matrices.
The Challenge: Matrix Effects in LC-MS/MS
Iguratimod is typically quantified using LC-MS/MS with Electrospray Ionization (ESI). ESI is susceptible to "Matrix Effects"—the suppression or enhancement of ionization by co-eluting phospholipids or endogenous salts.
-
Analog IS (e.g., Agomelatine): Elutes at a different retention time than Iguratimod. If the matrix suppression zone co-elutes with Iguratimod but not the IS, the ratio is skewed, leading to inaccurate quantification.
-
Deuterated IS (Iguratimod-d6): Chemically identical to the analyte. It co-elutes perfectly with Iguratimod. Any suppression affecting the analyte affects the IS identically, mathematically cancelling out the error.
Mechanism of Error Compensation (Visualized)
Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS (Green) experiences the same suppression as the Analyte (Blue), whereas the Analog IS (Yellow) does not, leading to a biased ratio.
Comparative Performance Data
The following table contrasts the performance of a validated method using Iguratimod-d6 (Recommended) against the published method using Agomelatine (Xia et al., 2018).
| Feature | Method A: Deuterated Standard | Method B: Analog Standard |
| Internal Standard | Iguratimod-d6 | Agomelatine / Diazepam |
| Retention Time Match | Perfect (Co-elution) | Shifted (~1-2 min difference) |
| Matrix Effect Factor | 1.00 ± 0.02 (Normalized) | 0.90 – 1.10 (Variable) |
| Inter-Day Precision (%CV) | < 4.0% | < 9.0% |
| Accuracy Range | 98.0% – 102.0% | 94.7% – 105.3% |
| Recovery Correction | Absolute (Tracks extraction loss) | Relative (May extract differently) |
| Regulatory Suitability | High (FDA/EMA Preferred) | Moderate (Requires proof of no effect) |
Note on Data: Method B data is derived from Xia et al. (2018) Biomed. Chromatogr. Method A performance is projected based on standard acceptance criteria for stable-isotope dilution assays in regulated bioanalysis.
Recommended Experimental Protocol (Iguratimod-d6)
This protocol is designed for high-throughput PK analysis in human or rat plasma.
A. Materials
-
Analyte: Iguratimod (T-614), purity >99%.[1]
-
Internal Standard: Iguratimod-d6 (available from specialized isotope suppliers like Sussex Research or Alsachim).
-
Matrix: Plasma (K2EDTA).[1]
B. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 3.0 min.
C. Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Iguratimod | 375.2 [M+H]⁺ | 347.1 | 25 |
| Iguratimod-d6 | 381.2 [M+H]⁺ | 353.1 * | 25 |
*Note: The d6 product ion depends on the position of the label. Verify the fragmentation pattern of your specific lot of d6 standard.
D. Sample Preparation Workflow
Figure 2: Protein Precipitation Workflow. Adding the Deuterated IS before precipitation ensures it compensates for any analyte loss during the extraction process.[4]
Scientific Rationale & Discussion
Why the Deuterated Standard Wins[4]
-
Ionization Saturation: At high concentrations (Cmax), the electrospray droplet surface can become saturated. Since Iguratimod-d6 has identical physicochemical properties to Iguratimod, it competes for ionization sites with the exact same efficiency. An analog like Agomelatine may ionize more or less efficiently, leading to non-linear calibration curves at high ranges.
-
Extraction Efficiency: If the protein precipitation step is not 100% efficient (e.g., 85% recovery), the d6 standard will also be extracted at 85%. The ratio remains constant. An analog with different solubility might be extracted at 95%, skewing the calculated concentration of the analyte.
When to use Analogs?
If Iguratimod-d6 is unavailable or budget is strictly limited for early-stage discovery (non-GLP) screening, Agomelatine is a validated alternative (Xia et al., 2018). However, the method must be rigorously validated for "Matrix Factor" according to FDA M10 guidelines to ensure no co-eluting suppression zones exist at the analyte's retention time.
References
-
Xia, Y., Zhao, S., Gong, M., & Ding, L. (2018). A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers. Biomedical Chromatography, 32(9), e4277.
-
Shi, L., et al. (2024). Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction.[2] Journal of Pharmaceutical and Biomedical Analysis, 243, 116079.
-
FDA. (2022). Bioanalytical Method Validation - Guidance for Industry (M10).
-
Sussex Research Laboratories. (Product Catalog). Iguratimod-d6 Stable Isotope Product Page.
Sources
- 1. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
A Senior Application Scientist's Comparative Guide to Linearity and Range Determination for Iguratimod Analytical Methods
Introduction: The Critical Role of Method Validation in Iguratimod Therapy
Iguratimod, a novel small molecule disease-modifying antirheumatic drug (DMARD), has emerged as a significant therapeutic option for patients with rheumatoid arthritis.[1][2] Its mechanism of action involves the inhibition of nuclear factor-κB (NF-κB) activation, a key pathway in the inflammatory cascade.[2][3] As with any pharmaceutical agent, ensuring the quality, safety, and efficacy of Iguratimod formulations is paramount. This necessitates the development and validation of robust analytical methods for its quantification in bulk drug substances, pharmaceutical dosage forms, and biological matrices.
This guide provides a comparative analysis of analytical methodologies for determining Iguratimod, with a specific focus on two fundamental validation parameters: linearity and range. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the scientific rationale behind the experimental choices, thereby empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy. All methodologies are discussed in the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring the universal quality of analytical procedures.[4][5]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Iguratimod Analysis
High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the quantification of Iguratimod due to its high resolution, sensitivity, and specificity.[3] A comprehensive review of published literature reveals several validated reversed-phase HPLC (RP-HPLC) methods, each with its own set of optimized parameters.
Causality Behind Experimental Choices in a Typical RP-HPLC Method
A frequently employed RP-HPLC method utilizes a C18 column, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, and UV detection.[1][6][7] The choice of a C18 stationary phase is dictated by the moderately non-polar nature of Iguratimod, allowing for effective retention and separation from potential impurities. The mobile phase composition is meticulously optimized to achieve a balance between adequate retention for good resolution and a reasonable analysis time. The UV detection wavelength is typically set at a λmax of Iguratimod, such as 256 nm or 257 nm, to ensure maximum sensitivity.[1][3][7]
Experimental Protocol for Linearity and Range Determination of Iguratimod by HPLC
The following protocol outlines a self-validating system for establishing the linearity and range of an HPLC method for Iguratimod, grounded in the principles of the ICH Q2(R2) guideline.[4][8]
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of Iguratimod over a specified range.
Materials:
-
Iguratimod reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a suitable amount of Iguratimod reference standard and dissolve it in a volumetric flask with the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected working range.[8][9] For instance, for a linearity range of 5-30 µg/mL, prepare standards at concentrations of 5, 10, 15, 20, 25, and 30 µg/mL.[7]
-
Chromatographic Analysis: Inject each calibration standard into the HPLC system in triplicate. Record the peak area of the Iguratimod peak for each injection.
-
Data Analysis:
-
Plot a graph of the mean peak area versus the corresponding concentration of Iguratimod.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
-
The linearity of the method is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.998.[7][10]
-
Trustworthiness of the Protocol: This protocol incorporates replicate injections to assess the precision of the measurements at each concentration level. The use of a well-characterized reference standard ensures the accuracy of the prepared concentrations. The statistical analysis of the data provides a quantitative measure of the method's linearity.
Pillar 2: Alternative Approaches and Method Comparison
While RP-HPLC with UV detection is the most common approach, variations and alternative methods exist, particularly for more complex matrices like plasma.
Simultaneous Determination of Iguratimod and its Metabolites
In pharmacokinetic studies, it is often necessary to quantify both the parent drug and its metabolites. A published HPLC method for the simultaneous assay of Iguratimod and its major metabolite, M2, in rat plasma utilizes a C18 column with a mobile phase of methanol and water containing 0.1% trifluoroacetic acid.[1][11] This method demonstrates a linear range of 0.5-20 µg/mL for both analytes, showcasing the adaptability of HPLC for bioanalytical applications.[1][11]
Comparison of Linearity and Range for Different Iguratimod Analytical Methods
The following table summarizes the linearity and range data from various published analytical methods for Iguratimod, providing a clear comparison of their performance.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| RP-HPLC | Tablet Dosage Form | 3–10 | 0.998 | 0.1 | 0.3 | [10] |
| RP-HPLC | Rat Plasma | 0.5–20 | 0.9999 | 0.1 | Not Reported | [1][11] |
| RP-HPLC | Formulation | 5–30 | 0.998 | Not Reported | Not Reported | [7] |
| RP-HPLC | Human Plasma | 1-7 | 0.9551 | Not Reported | Not Reported | [12] |
| RP-HPLC | Bulk Drug | 12.5-75 | 0.9995 | Not Reported | Not Reported | [3] |
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in establishing the linearity and range of an analytical method for Iguratimod.
Caption: Workflow for Linearity and Range Determination.
Conclusion: Ensuring Data Integrity in Iguratimod Analysis
The determination of linearity and range is a cornerstone of analytical method validation for Iguratimod. This guide has provided a detailed protocol for this process using the widely accepted HPLC technique, emphasizing the rationale behind the experimental design. By adhering to these principles and referencing authoritative guidelines, researchers can ensure the generation of reliable and trustworthy data, which is fundamental to the development and quality control of Iguratimod-based therapies. The comparative data presented herein serves as a valuable resource for selecting and validating an analytical method that is fit for its intended purpose.
References
-
Balakrishanaiah, P., Sultana, A., Bairam, R., & Manjunath, S.Y. (n.d.). FORMATION OF NEWER ANALYTICAL METHODS THAT HAVE BEEN VERIFIED FOR DETERMINING IGURATIMOD IN TABLET DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences. [Link]
-
PubMed. (n.d.). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. [Link]
-
ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
TIJER.org. (2023, May). Hplc Method Development and Validation of Iguratimod Tablet Dosage Form. [Link]
-
International Journal of Novel Research and Development. (2024, January). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ESTIMATION OF IGURATIMOD IN FORMULATION. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
World Journal of Pharmaceutical Research. (2024, September 20). Determination of iguratimod in human plasma by hplc method. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Journal of Harmonized Research in Applied Sciences. (2018). 12 DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE IGURATIMOD. [Link]
-
National Institutes of Health. (n.d.). Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. [Link]
-
JETIR. (n.d.). analytical method development and validation for related substance in iguratimod by hplc. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (n.d.). EULAR recommendations for the management of rheumatoid arthritis with synthetic and biological disease-modifying antirheumatic drugs: 2022 update. [Link]
-
EULAR. (n.d.). EULAR recommendations for the management of rheumatoid arthritis with synthetic and biological disease-modifying antirheumatic drugs. [Link]
-
Medscape. (2025, June 20). EULAR Updates Recommendations for Managing Rheumatoid Arthritis. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
EULAR. (n.d.). Recommendations Management. [Link]
Sources
- 1. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. johronline.com [johronline.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. tijer.org [tijer.org]
- 7. ijnrd.org [ijnrd.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. iajps.com [iajps.com]
- 11. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
A Senior Application Scientist's Guide to the Orthogonal Assessment of Isotopic Purity for Iguratimod-d5
For researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalysis, the integrity of stable isotope-labeled internal standards (SIL-IS) is paramount. An inaccurate or poorly characterized SIL-IS can compromise the validity of entire clinical and non-clinical studies. Iguratimod-d5, the deuterated analog of the anti-rheumatic drug Iguratimod, is increasingly utilized as an internal standard in quantitative bioanalysis. Its utility is directly dependent on its isotopic purity—a measure of the degree to which deuterium atoms have replaced hydrogen atoms at specific positions within the molecule.
This guide provides an in-depth, objective comparison of the two primary analytical techniques for assessing the isotopic purity of Iguratimod-d5: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower researchers to make informed decisions for their analytical workflows. This document is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
The Critical Role of Isotopic Purity in Bioanalysis
Deuterated compounds are ideal internal standards because they are chemically identical to the analyte but have a different mass.[1] This allows them to co-elute chromatographically with the analyte of interest, experiencing similar matrix effects and ionization suppression, which are then normalized during data processing.[2] However, the presence of undeuterated or partially deuterated isotopologues in the SIL-IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Therefore, rigorous assessment of isotopic purity is not merely a quality control step but a foundational requirement for robust and reliable bioanalytical data.
Regulatory bodies like the FDA and EMA emphasize the need for well-characterized reference materials and validated analytical procedures.[3] This guide aligns with these principles, providing a framework for the comprehensive characterization of Iguratimod-d5.
Orthogonal Analytical Approaches: LC-MS/MS and NMR
A robust assessment of isotopic purity relies on orthogonal methods—techniques that measure the same attribute through different physical principles. This approach provides a higher degree of confidence in the analytical results. For Iguratimod-d5, the combination of LC-MS/MS and NMR spectroscopy offers a comprehensive evaluation of its isotopic composition.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and allows for the determination of the distribution of isotopologues (molecules with different numbers of deuterium atoms).[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method of quantification, determining the degree of deuteration at specific sites within the molecule without the need for a reference standard of the same compound.[6]
Section 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a deuterated compound. By separating and detecting ions based on their mass-to-charge ratio (m/z) with high accuracy, we can resolve the signals from the fully deuterated (d5), partially deuterated (d4, d3, etc.), and undeuterated (d0) forms of Iguratimod.
Experimental Rationale & Causality
The choice of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is critical. These instruments provide the necessary mass accuracy and resolution to distinguish between the isotopologue peaks, which are very close in mass.[7] The chromatographic separation step is essential to isolate Iguratimod-d5 from any potential interferences in the sample matrix.[5]
A key consideration is the potential for hydrogen-deuterium (H/D) exchange during the analysis. Iguratimod has been shown to be labile under both acidic and basic conditions.[8][9] Therefore, the mobile phase pH must be carefully controlled to minimize any in-source exchange that could artificially alter the isotopic distribution. A neutral or slightly acidic mobile phase is generally preferred.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for isotopic purity assessment.
Detailed Protocol: LC-MS/MS Analysis of Iguratimod-d5
-
Standard Preparation:
-
Prepare a stock solution of Iguratimod-d5 at 1 mg/mL in methanol.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Liquid Chromatography Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Parameters (High-Resolution MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan MS
-
Mass Range: m/z 370-390
-
Resolution: > 30,000 FWHM
-
Key Ions to Monitor:
-
Iguratimod (d0): [M+H]⁺ = m/z 375.07
-
Iguratimod-d1: [M+H]⁺ = m/z 376.08
-
Iguratimod-d2: [M+H]⁺ = m/z 377.08
-
Iguratimod-d3: [M+H]⁺ = m/z 378.09
-
Iguratimod-d4: [M+H]⁺ = m/z 379.09
-
Iguratimod-d5: [M+H]⁺ = m/z 380.10
-
-
-
Data Analysis and Calculation:
-
Integrate the peak areas of the extracted ion chromatograms for each isotopologue (d0 to d5).
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is reported as the percentage of the d5 isotopologue.
-
Data Presentation: Expected Isotopologue Distribution
| Isotopologue | Theoretical m/z ([M+H]⁺) | Expected Abundance (%) |
| d0 (Undeuterated) | 375.07 | < 0.1 |
| d1 | 376.08 | < 0.5 |
| d2 | 377.08 | < 1.0 |
| d3 | 378.09 | < 1.5 |
| d4 | 379.09 | < 2.0 |
| d5 (Fully Deuterated) | 380.10 | > 98.0 |
Note: Expected abundances are based on commercially available standards, which typically specify an isotopic enrichment of ≥98 atom % D.[11]
Section 2: Isotopic Purity Assessment by Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR provides an orthogonal and highly accurate method to determine isotopic purity. The fundamental principle of qNMR is that the signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[12] By comparing the integral of a proton signal at a deuterated position with a signal from a non-deuterated position within the same molecule, we can calculate the isotopic enrichment.
Experimental Rationale & Causality
For Iguratimod-d5, the deuterium labels are on the phenoxy ring. Therefore, we will perform ¹H-NMR to measure the residual proton signals from this ring. These signals will be compared to a proton signal from a part of the molecule that is not deuterated, such as the methyl group of the methanesulfonamide moiety.[6]
A crucial parameter for accurate quantification is the relaxation delay (d1), which must be set to at least 5 times the longest T1 relaxation time of the protons being analyzed. This ensures that all protons have fully relaxed between pulses, and the resulting signal integrals are directly proportional to the number of protons.[6] A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.
To complement the ¹H-NMR analysis, a ²H-NMR spectrum can be acquired. This will show a signal for the deuterium atoms on the phenoxy ring, confirming their presence and providing additional qualitative evidence of successful deuteration.[13]
Experimental Workflow: qNMR
Caption: qNMR workflow for isotopic purity assessment.
Detailed Protocol: qNMR Analysis of Iguratimod-d5
-
Sample Preparation:
-
Accurately weigh 10-15 mg of Iguratimod-d5 and dissolve it in 0.75 mL of high-purity DMSO-d6.
-
-
¹H-NMR Acquisition Parameters (500 MHz):
-
Pulse Program: Standard 90° pulse
-
Number of Scans (ns): 64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 60 seconds (ensures full relaxation)
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width: 16 ppm
-
-
²H-NMR Acquisition Parameters (optional):
-
Acquire a standard deuterium spectrum to confirm the presence of the deuterium signal from the phenoxy ring.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the ¹H-NMR spectrum.
-
Integrate the residual proton signals from the aromatic region corresponding to the phenoxy ring (approximately 7.0-7.5 ppm).
-
Integrate the signal from the methyl group protons (–SO₂CH₃), which is a singlet expected around 3.1 ppm.
-
Calculation of Isotopic Enrichment:
-
Let I_ref be the integral of the methyl protons (reference, 3H).
-
Let I_res be the sum of the integrals of the residual phenoxy protons (theoretically 0H in a 100% pure sample).
-
Normalized integral of residual protons = (I_res / 5)
-
Normalized integral of reference protons = (I_ref / 3)
-
% Residual Protons = (Normalized integral of residual protons / Normalized integral of reference protons) * 100
-
Isotopic Purity (%) = 100 - % Residual Protons
-
-
Data Presentation: Expected ¹H-NMR Results
| Signal Assignment | Expected Chemical Shift (ppm) | Theoretical Protons | Expected Integration (for >98% purity) |
| Formyl Proton (-CHO) | ~8.5 | 1 | 1.00 |
| Chromone Protons | ~7.5-8.0 | 3 | 3.00 |
| Phenoxy Protons (-OC₆H₅) | ~7.0-7.5 | 5 | < 0.10 |
| Methyl Protons (-SO₂CH₃) | ~3.1 | 3 | 3.00 |
Comparison of Techniques and Best Practices
| Feature | LC-MS/MS | qNMR |
| Principle | Mass-to-charge ratio | Nuclear spin properties |
| Information Provided | Isotopologue distribution | Site-specific deuteration |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg/mL) |
| Quantification | Relative (based on peak areas) | Absolute/Primary method |
| Throughput | High | Lower |
| Key Advantage | Can detect trace level isotopologues | High accuracy and precision, no need for a reference standard |
| Potential Pitfall | H/D back-exchange | Long acquisition times for high precision |
As a Senior Application Scientist, my recommendation is to employ both techniques for a comprehensive and defensible assessment of Iguratimod-d5 isotopic purity. LC-MS/MS should be used to determine the isotopologue distribution and confirm the absence of significant lower deuterated species. qNMR should then be used as an orthogonal method to provide a highly accurate, quantitative measure of the overall isotopic enrichment. This dual approach ensures the highest level of confidence in the quality of your stable isotope-labeled internal standard, thereby safeguarding the integrity of your bioanalytical data.
References
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. (2022). Wiley Analytical Science. Retrieved from [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Deuterium NMR. (n.d.). Wikipedia. Retrieved from [Link]
- Formation of newer analytical methods that have been verified for determining iguratimod in tablet dosage form. (2025). Indo American Journal of Pharmaceutical Sciences.
-
Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. (n.d.). Brieflands. Retrieved from [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Retrieved from [Link]
-
Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. (n.d.). PubMed Central. Retrieved from [Link]
-
Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques. (n.d.). Analytical Methods. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Good Practice Guide for Isotope Ratio Mass Spectrometry. (n.d.). International Atomic Energy Agency. Retrieved from [Link]
-
Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Development and validation of HPLC method for estimation of Iguratimod in formulation. (2024). International Journal of Novel Research and Development. Retrieved from [Link]
-
Stability-indicating study of Iguratimod: Isolation and characterization of potential degradant using Preparative HPLC-MS, LC-HRMS, and NMR techniques. (2026). ResearchGate. Retrieved from [Link]
-
Iguratimod attenuated fibrosis in systemic sclerosis via targeting early growth response 1 expression. (2023). PubMed Central. Retrieved from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]
-
Analytical method development and validation for related substance in iguratimod by hplc. (2018). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
Good Practice Guide for Isotope Ratio Mass Spectrometry. (n.d.). FIRMS Network. Retrieved from [Link]
-
Identification, characterization and synthesis of few Iguratimod degradation and process related impurities. (2017). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. ijnrd.org [ijnrd.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating study of iguratimod: isolation and characterization of a potential degradant using preparative HPLC-MS, LC-HRMS, and NMR techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. synthose.com [synthose.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]
A Comparative Clinical Analysis of Iguratimod and Its Primary Metabolites: A Guide for Researchers
This technical guide offers a detailed comparative analysis of the anti-rheumatic drug Iguratimod and its principal metabolites, tailored for researchers, scientists, and professionals in drug development. By synthesizing data from clinical and preclinical studies, this document provides an in-depth look at the compound's clinical profile, focusing on its pharmacokinetics and pharmacodynamics, while also highlighting the existing knowledge gaps regarding its metabolic derivatives.
Introduction to Iguratimod: A Dual-Action DMARD
Iguratimod (IGU) is a novel disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis (RA) in Japan and China.[1] It is recognized for its dual action of immunomodulation and anti-inflammatory effects.[2] Clinical trials have demonstrated that Iguratimod is superior to placebo and not inferior to sulfasalazine in managing RA.[1][3] Furthermore, it has shown good efficacy and tolerance when used as an add-on therapy for patients who do not respond adequately to methotrexate (MTX) or biological DMARDs.[1] The therapeutic efficacy of Iguratimod is attributed to its ability to inhibit the production of various pro-inflammatory cytokines and immunoglobulins.[1][2]
Mechanism of Action of Iguratimod
Iguratimod exerts its therapeutic effects through several mechanisms:
-
Inhibition of Cytokine Production: It suppresses the production of key pro-inflammatory cytokines, including interleukin (IL)-1, IL-6, IL-8, IL-17, and tumor necrosis factor-alpha (TNF-α).[2] This is primarily achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process.[2][4]
-
Immunomodulation: Iguratimod directly acts on B cells to inhibit the production of immunoglobulins (IgG, IgM, and IgA).[1][2] It also regulates T lymphocyte subsets, leading to a reduction in Th1 and Th17 cells and an increase in regulatory T cells (Tregs).[4][5]
-
Bone Metabolism Regulation: A significant aspect of Iguratimod's action is its positive impact on bone health, which is crucial in a disease characterized by bone erosion. It stimulates bone formation by promoting osteoblast differentiation while simultaneously inhibiting osteoclast differentiation and bone resorption.[1][4] This dual effect on bone metabolism helps in protecting joint integrity.[1][3]
Figure 1: Mechanism of action of Iguratimod.
Metabolic Fate of Iguratimod
Following oral administration, Iguratimod is extensively metabolized in the liver.[6] The primary metabolic pathways involve deformylation and N-acetylation, leading to the formation of two major metabolites: a deformylated form (M1) and its N-acetylated form (M2).[6] Further hydroxylation of the parent drug and these primary metabolites also occurs. In vitro studies have identified cytochrome P450 enzymes CYP2C9 and CYP2C19 as the main catalysts for the formation of M2.[6]
Figure 2: Simplified metabolic pathway of Iguratimod.
Comparative Analysis: Iguratimod vs. Primary Metabolites
A direct comparative analysis of the clinical efficacy and pharmacodynamics of Iguratimod versus its primary metabolites is limited by a lack of published data. Most clinical trials have focused on the overall effects of the administered parent drug. However, a comparison of their pharmacokinetic profiles is possible based on available data.
Pharmacokinetics
Pharmacokinetic studies in rats have allowed for the simultaneous quantification of Iguratimod and its major metabolite, M2.
Table 1: Comparative Pharmacokinetic Parameters of Iguratimod and M2 in Rats
| Parameter | Iguratimod | Metabolite M2 |
| Cmax (ng/mL) | 1074 ± 373 | Data Not Available |
| Tmax (h) | 3.29 ± 1.23 | Data Not Available |
| AUC0–72 (ng·h/mL) | 13591 ± 4557 | Data Not Available |
| t1/2 (h) | 8.89 ± 1.23 | Data Not Available |
| (Data from a study in rats)[7] |
Pharmacodynamics and Clinical Efficacy
Currently, there is a significant knowledge gap regarding the specific anti-inflammatory and immunomodulatory activities of the M1 and M2 metabolites. Clinical studies have not been designed to differentiate the effects of the parent drug from its metabolites. The observed clinical efficacy of Iguratimod is therefore a composite effect of the parent compound and its metabolic products. Future preclinical and clinical research is necessary to isolate and characterize the pharmacological activity of each primary metabolite to understand their contribution to the overall therapeutic profile of Iguratimod.
Experimental Methodologies for Clinical Trials
The quantification of Iguratimod and its metabolites in biological samples is crucial for pharmacokinetic analysis in clinical trials. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the standard methods employed.
Bioanalytical Workflow for Iguratimod and Metabolite Quantification
Figure 3: A typical bioanalytical workflow for the quantification of Iguratimod and its metabolites.
Step-by-Step Protocol Outline
-
Sample Collection: Whole blood is collected from clinical trial participants at various time points post-drug administration. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: An internal standard is added to the plasma samples. Proteins are then precipitated, typically with a solvent like acetonitrile. The supernatant containing the analytes of interest is collected.
-
Chromatographic Separation: The extracted sample is injected into a UPLC or HPLC system equipped with a C18 reverse-phase column. A gradient mobile phase, often a mixture of an aqueous buffer and an organic solvent, is used to separate Iguratimod and its metabolites.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions for Iguratimod and each metabolite are monitored in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.
-
Data Analysis: The peak areas of the analytes are compared to those of the internal standard and a standard curve to determine the concentration of Iguratimod and its metabolites in the original plasma sample.
Future Perspectives and Conclusion
Iguratimod is a valuable therapeutic option for rheumatoid arthritis with a well-documented efficacy and safety profile. Its clinical utility is underpinned by a multi-faceted mechanism of action that includes anti-inflammatory, immunomodulatory, and bone-protective effects. While the parent drug is the administered active agent, it undergoes extensive metabolism, and the resulting primary metabolites, M1 and M2, are present in systemic circulation.
The key takeaway for the research community is the current lack of data on the specific pharmacological activities of these metabolites. A comprehensive understanding of their contribution to the overall clinical profile of Iguratimod is essential. Future research should focus on:
-
In vitro studies to determine the anti-inflammatory and immunomodulatory activity of isolated M1 and M2 metabolites.
-
Preclinical studies in animal models of arthritis to compare the efficacy of the metabolites with the parent drug.
-
Advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling in clinical trials to correlate the exposure of both the parent drug and its metabolites with clinical outcomes.
Elucidating the role of its metabolites will not only provide a more complete picture of Iguratimod's pharmacology but may also open avenues for the development of second-generation therapeutics with optimized efficacy and safety profiles.
References
- Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. (2022). Frontiers in Immunology.
- Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases. (2022). Frontiers in Immunology.
- Shu, P., et al. (2021). Iguratimod attenuates general disease activity and improves lung function in rheumatoid arthritis-associated interstitial lung disease patients. European Review for Medical and Pharmacological Sciences, 25(14), 4767-4775.
- Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma. (2016). Die Pharmazie, 71(10), 579-583.
- Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis. (2022). Frontiers in Immunology.
- Effect of iguratimod on diclofenac metabolism by CYP2C9 in rats and human recombinant CYP2C9 yeast cells. (2019). Brazilian Journal of Pharmaceutical Sciences, 55.
- Influence of Iguratimod on Bone Metabolism in Patients with Rheumatoid Arthritis: A Meta-analysis. (2022).
- Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis. (2022). Frontiers in Immunology.
- Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. (2020). Frontiers in Pharmacology.
- Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction. (2024).
- Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in R
- A review on Iguratimod: Bridging Hope for Arthritis Patients through the Dual Power of Immunomodulation and Anti-inflammation. (2024). Asian Journal of Immunology.
- Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape. (2020). Frontiers in Pharmacology.
- A Study of Iguratimod in Patients With Active Rheumatoid Arthritis. (2012). ClinicalTrials.gov.
- Animal Models Informing the Role of the Microbiome and its Metabolites in Rheumatoid Arthritis. (2025). Musculoskeletal Key.
Sources
- 1. Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalaji.com [journalaji.com]
- 3. Frontiers | Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape [frontiersin.org]
- 4. Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]
- 6. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Incurred Sample Reanalysis (ISR) for Iguratimod Pharmacokinetic Studies: A Comparative Methodological Guide
Topic: Incurred Sample Reanalysis (ISR) for Iguratimod Pharmacokinetic Studies Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Iguratimod (T-614) is a novel disease-modifying anti-rheumatic drug (DMARD) used primarily for rheumatoid arthritis. Its pharmacokinetic (PK) profile is characterized by rapid absorption and significant metabolism, primarily yielding the M2 metabolite (N-[3-(acetamido)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide).
Incurred Sample Reanalysis (ISR) is a mandatory regulatory validation step (FDA/EMA) designed to verify the reliability of bioanalytical methods by reanalyzing a subset of study samples.[1] For Iguratimod, ISR is particularly critical due to the potential for metabolite interference and ex-vivo instability. This guide compares the performance of LC-MS/MS versus HPLC-UV methodologies in the context of ISR success, providing actionable protocols to minimize failure rates.
Part 1: Comparative Analysis of Bioanalytical Methodologies
To ensure ISR success, the choice of analytical platform is paramount. While HPLC-UV is cost-effective, LC-MS/MS is the industry standard for PK studies due to the sensitivity required for elimination-phase samples.
Table 1: Performance Comparison for Iguratimod ISR[2]
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Alternative) | Impact on ISR Success |
| Sensitivity (LLOQ) | 2.0 – 5.0 ng/mL | 100 – 330 ng/mL | High: LC-MS/MS ensures elimination phase samples remain quantifiable during reanalysis. |
| Selectivity | Mass-to-charge (m/z) transitions (e.g., 375.2 → 347.[2][3]1) | Retention time & UV absorption (256 nm) | Critical: LC-MS/MS avoids interference from the M2 metabolite, which has a similar structure. |
| Sample Volume | Low (50–100 µL) | High (200–500 µL) | Moderate: Lower volume allows more repeats if ISR fails. |
| Throughput | High (3–5 min run time) | Low (10–20 min run time) | Moderate: Faster runs reduce on-bench stability risks. |
| ISR Risk Profile | Low: High specificity reduces "false" non-reproducibility caused by matrix effects. | High: Co-eluting impurities or metabolites can cause ISR failure (deviation >20%). |
Expert Insight: The Causality of Method Selection
Why LC-MS/MS outperforms HPLC for Iguratimod ISR: Iguratimod undergoes extensive metabolism. In HPLC-UV, the M2 metabolite can co-elute with the parent drug if the gradient is not perfectly optimized, leading to variable integration during reanalysis. LC-MS/MS uses Multiple Reaction Monitoring (MRM), specifically tracking the m/z 375.2 → 347.1 transition for Iguratimod and distinct transitions for M2. This mass-based filtering renders the assay immune to chromatographic drift that might otherwise cause ISR failure in UV-based methods.
Part 2: Critical Factors Influencing Iguratimod ISR
Metabolite Instability and Interconversion
Iguratimod is susceptible to degradation under strongly acidic or basic conditions. During sample processing (e.g., Protein Precipitation), the choice of solvent and pH is critical.
-
Risk: If the M2 metabolite converts back to the parent drug (or vice versa) during storage or processing, the reanalyzed concentration will differ from the original, causing ISR failure.
-
Mitigation: Maintain neutral pH during extraction. Use Acetonitrile (ACN) for protein precipitation rather than acidic precipitating agents (like TCA) unless stability is proven.
Matrix Effects
Bioanalytical methods often use stable-isotope labeled internal standards (SIL-IS) to compensate for matrix effects. However, for Iguratimod, analogues like Agomelatine or Phenacetin are often used as Internal Standards (IS) when SIL-IS is unavailable.
-
Protocol Requirement: If using a non-SIL IS, you must rigorously evaluate matrix factors (MF) during validation. If the MF varies significantly between subjects, ISR will likely fail.
Part 3: Step-by-Step ISR Protocol for Iguratimod
This protocol is designed to be a self-validating system . Every step includes a checkpoint to ensure data integrity before moving forward.
Phase 1: Sample Selection (The 10% Rule)
Objective: Select samples that challenge the method's accuracy.
-
Total Samples: Select 10% of the first 1,000 samples and 5% of any subsequent samples.
-
Composition:
-
Cmax Samples: Select samples near the maximum concentration (approx. 2–4 hours post-dose) to test dilution integrity and high-range precision.
-
Elimination Phase: Select samples near the terminal phase (but >3x LLOQ) to test sensitivity and low-range precision.
-
-
Checkpoint: Ensure selected samples cover the entire study duration to detect drift in method performance over time.
Phase 2: Sample Preparation (LC-MS/MS Workflow)
Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate (2mM), Formic Acid (0.1%).
-
Thawing: Thaw incurred samples at room temperature unassisted. Vortex for 30 seconds.
-
Why? Incomplete mixing of thawed plasma is the #1 cause of ISR failure.
-
-
Protein Precipitation (PPT):
-
Add 50 µL of plasma to 150 µL of Acetonitrile containing Internal Standard (e.g., Agomelatine 50 ng/mL).
-
Note: ACN is preferred over Methanol for Iguratimod to maximize recovery (>90%).
-
-
Centrifugation: Spin at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to autosampler vials. Dilute 1:1 with mobile phase (Initial conditions) to improve peak shape.
Phase 3: Analysis and Calculation[5]
-
Run Sequence: Calibrators
QCs Incurred Samples QCs Calibrators. -
Calculation:
-
Acceptance Criteria:
-
Small Molecules (Iguratimod): % Difference must be within ±20%.
-
Pass Rate: At least 67% of reanalyzed samples must meet the criteria.
-
Part 4: Visualization of Workflows
Diagram 1: Iguratimod Bioanalytical Workflow & ISR Decision Tree
This diagram illustrates the logical flow from sample extraction to ISR decision making, highlighting the critical separation of the M2 metabolite.
Caption: Logical workflow for Iguratimod ISR, emphasizing the critical checkpoint for Metabolite M2 separation to prevent false failures.
Diagram 2: Metabolic Interference Pathway
Understanding the relationship between Iguratimod and its M2 metabolite is crucial for troubleshooting ISR failures.
Caption: Iguratimod metabolic pathway showing potential for ex-vivo interconversion, a key risk factor in ISR failure.
References
-
Xia, Y., Zhao, S., Gong, M., & Ding, L. (2018). A rapid and sensitive LC–MS/MS method for analysis of Iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers. Biomedical Chromatography, 32(9), e4277.[4] Link
-
Shi, L., et al. (2024). Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction.[2][5] Journal of Pharmaceutical and Biomedical Analysis, 243, 116079. Link
-
Damle, M. C., & Ghode, S. P. (2018).[4] Determination of Iguratimod in Human Plasma by HPLC method.[2][3][4][6][7] World Journal of Pharmaceutical Research, 7(14), 404-413.[4] 7[1][2]
-
U.S. Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation, Guidance for Industry. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive LC-MS/MS method for analysis of iguratimod in human plasma: Application to a pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Simultaneous determination of iguratimod and its metabolite in rat plasma using a UPLC-MS/MS method: Application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Iguratimod-d5 for Laboratory Professionals
For researchers at the forefront of pharmaceutical development, the integrity of their work is intrinsically linked to the safety and precision of their laboratory practices. The handling and disposal of specialized chemical reagents like Iguratimod-d5, a deuterated analog of the anti-rheumatic agent Iguratimod, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of Iguratimod-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Compound: Hazard Profile of Iguratimod-d5
Iguratimod-d5 is a deuterated form of Iguratimod, where five hydrogen atoms have been replaced by deuterium. While deuteration is a powerful tool in pharmacokinetic studies to alter metabolic pathways, the fundamental toxicological profile of the molecule is generally considered to be similar to its non-deuterated counterpart.
Based on the safety data sheet (SDS) for Iguratimod, the compound is classified with the following hazards:
-
Reproductive Toxicity (Category 2) : Suspected of damaging fertility or the unborn child.[1][2]
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[3]
Given these hazards, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated and controlled environment.
Core Principles of Iguratimod-d5 Disposal
The disposal of Iguratimod-d5 is governed by the principles of chemical and pharmaceutical waste management. The primary objective is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to ensure the safety of all personnel involved in the waste handling process.
The following workflow provides a logical sequence for the proper disposal of Iguratimod-d5:
Caption: Workflow for the safe disposal of Iguratimod-d5.
Step-by-Step Disposal Protocol for Iguratimod-d5
This protocol outlines the essential steps for the safe and compliant disposal of Iguratimod-d5 from the laboratory bench to its final disposition.
Personal Protective Equipment (PPE)
Before handling Iguratimod-d5 in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.[3]
-
Body Protection : A lab coat or chemical-resistant apron must be worn.[1]
-
Respiratory Protection : If handling the powder outside of a certified fume hood or if aerosolization is possible, a respirator is necessary.[1]
Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste :
-
Liquid Waste :
-
Solutions containing Iguratimod-d5 should be collected in a dedicated, labeled, and sealed container for hazardous liquid waste.
-
-
Contaminated Labware :
-
Disposable items such as pipette tips and centrifuge tubes that have come into contact with Iguratimod-d5 should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Waste Container Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "Iguratimod-d5"
-
The specific hazards (e.g., "Reproductive Toxin," "Toxic")
-
The date of accumulation
Storage
Accumulated hazardous waste must be stored in a designated satellite accumulation area that is:
-
Secure and under the control of laboratory personnel.
-
Away from general laboratory traffic.
-
Equipped with secondary containment to prevent spills.
Final Disposal
The ultimate disposal of Iguratimod-d5 waste must be handled by a licensed and certified hazardous waste disposal company.
-
Incineration : The recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[6][7][8] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfill : Disposal in a landfill is generally not recommended for pharmaceutical compounds due to the risk of environmental contamination.
-
Sewer Disposal : Under no circumstances should Iguratimod-d5 or its solutions be disposed of down the drain.[8]
Spill Management
In the event of a spill of Iguratimod-d5 powder or solution:
-
Evacuate and Secure the Area : Restrict access to the spill area.
-
Don Appropriate PPE : Ensure all personnel involved in the cleanup are wearing the required PPE.
-
Contain the Spill :
-
For powders , carefully cover the spill with a damp cloth or paper towel to avoid generating dust.
-
For liquids , use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
-
Clean the Spill :
-
Carefully collect the absorbed material or damp paper towels and place them in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
-
Report the Spill : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance
The disposal of Iguratimod-d5 falls under the regulations for pharmaceutical and hazardous waste. In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9] It is imperative that all disposal activities comply with federal, state, and local regulations.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Iguratimod-d5, thereby upholding the highest standards of laboratory safety and scientific integrity.
References
-
Iguratimod SDS, 123663-49-0 Safety Data Sheets. ECHEMI.
-
DEUTERIUM OXIDE (D, 99.9%). Novachem.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Disposal of deuterium (D₂). Synergy Recycling.
-
Safety Data Sheet. Cayman Chemical.
-
Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
-
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA.
-
Safety Data Sheet. MedchemExpress.com.
-
Management of Hazardous Waste Pharmaceuticals. US EPA.
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Triumvirate Environmental.
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Triumvirate Environmental.
-
SAFETY DATA SHEET. TCI Chemicals.
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
Sources
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
Technical Advisory: Safe Handling & Operational Integrity for Iguratimod-d5
Executive Summary & Scientific Rationale
Iguratimod-d5 is not merely a chemical reagent; it is a high-value, isotopically labeled internal standard (IS) critical for the precise quantification of Iguratimod in biological matrices via LC-MS/MS. While its primary value lies in mass spectrometry, its biological activity mirrors that of its parent compound, Iguratimod (T-614)—a potent inhibitor of NF-κB and COX-2 used in rheumatoid arthritis therapy.
The Core Challenge: Researchers often underestimate the risk of "trace" standards. However, Iguratimod is a suspected reproductive toxin (Category 2) and hepatotoxin. When handling the neat powder to prepare stock solutions, you are at the point of highest exposure risk. Furthermore, the deuterated label requires specific handling to prevent isotopic scrambling (H-D exchange), ensuring data integrity.
This guide synthesizes safety compliance with analytical rigor, ensuring you protect both your biology and your data.
Hazard Profiling & Risk Assessment
Before opening the vial, understand the enemy. Iguratimod-d5 shares the toxicological profile of the non-deuterated parent.
Table 1: Critical Hazard Matrix (GHS Classification)
| Hazard Class | Category | H-Code | Description | Operational Implication |
| Reproductive Toxicity | Category 2 | H361 | Suspected of damaging fertility or the unborn child.[1][2] | Zero-tolerance for dust inhalation. Pregnant personnel should be excluded from handling neat powder. |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[3] | Hand-to-mouth transfer is the primary vector. Double-gloving is mandatory. |
| Target Organ Tox | - | - | Hepatotoxicity (Liver Enzyme elevation). | Systemic absorption must be blocked via dermal and respiratory barriers. |
| Skin/Eye Irritation | Category 2/2A | H315/H319 | Causes skin and serious eye irritation.[3] | Mucous membrane protection required. |
Expert Insight: While H361 is labeled "Suspected," in a drug development context, we treat all DMARDs (Disease-Modifying Antirheumatic Drugs) with the same rigor as confirmed teratogens.
The PPE Firewall: Selection Strategy
Standard lab coats and latex gloves are insufficient. You must deploy a "Barrier Strategy" calculated against both the solid powder and the solvent vector (typically DMSO or Methanol) used for reconstitution.
A. Respiratory Protection[1][3][4]
-
Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).
-
Secondary Control (PPE): If working outside a hood (not recommended) or during spill cleanup, an N95 is inadequate . Use a P100/HEPA half-face respirator . The particle size of lyophilized standards can be extremely fine (<5 microns), easily bypassing standard surgical masks.
B. Dermal Protection (The Double-Glove Protocol)
Solvents like DMSO are excellent carriers for driving API through the skin.
-
Inner Layer: Nitrile (4 mil). Visual indicator for tears.
-
Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 5-8 mil).
-
Standard: Tested to ASTM D6978 (Chemotherapy Drug Permeation).
-
-
Body: Tyvek® lab coat or sleeve covers are superior to cotton, which absorbs and holds spills against the skin.
C. Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why? Safety glasses leave gaps. A fine powder puff or a solvent splash can navigate around standard lenses.
Operational Protocol: The "Zero-Loss" Workflow
Handling Iguratimod-d5 requires balancing safety with the prevention of isotopic loss.
Diagram 1: The Safe Handling Hierarchy
This logic flow illustrates the decision-making process for handling potent isotopologues.
Caption: The critical path from hazard identification to operational execution, prioritizing engineering controls over PPE.
Step-by-Step Methodology
Phase 1: Preparation & Static Control
Deuterated standards are often supplied in milligram quantities (1mg - 10mg). Static electricity is your enemy; it can cause the powder to "jump" from the spatula, creating an inhalation hazard and financial loss.
-
Environment: Place an anti-static mat or use an ionizing bar inside the balance enclosure.
-
Vial Handling: Wipe the exterior of the vial with a lint-free tissue dampened with 70% Isopropanol (IPA) before bringing it into the hood.
Phase 2: Solubilization (The "In-Vial" Technique)
Do not weigh the powder onto a weigh boat if possible. It increases exposure risk and loss.
-
Tare: Place the entire vial (cap removed) on the analytical balance.
-
Addition: Add the solvent (typically DMSO or Methanol ) directly to the vial using a positive-displacement pipette.
-
Note on Isotopic Integrity: Ensure solvents are anhydrous . While C-D bonds are stable, trace moisture can facilitate H-D exchange on amide nitrogens over time.
-
-
Dissolution: Cap tightly and vortex inside the hood.
-
Verification: Re-weigh to calculate the exact concentration gravimetrically (Mass of Solvent / Density).
Phase 3: Decontamination
-
Solvent Wipe: Iguratimod is poorly soluble in water. Clean the work surface first with a paper towel soaked in Methanol or Ethanol to solubilize residues.
-
Soap Wash: Follow with a soap and water wash to remove the solvent residue.
-
Disposal: Dispose of all wipes in the Hazardous Solid Waste stream (Yellow bag/bin), not regular trash.
Emergency & Disposal Procedures
Spill Management
If neat powder is spilled (>5 mg):
-
Evacuate the immediate area for 15 minutes to allow aerosols to settle/vent.
-
Don PPE: Double gloves, goggles, and P100 respirator.
-
Wet Wipe: Do not dry sweep. Cover the spill with a paper towel dampened with Methanol (to solubilize) or water (to dampen), then scoop into a hazardous waste container.
Waste Disposal Streams[5][6][7]
-
Stock Solutions: Segregate into Halogenated Solvent Waste (due to the Fluorine/Chlorine often present in DMARDs or the solvent matrix).
-
Empty Vials: Triple rinse with solvent; rinsate goes to liquid waste. The glass vial goes to Glass Sharps , labeled "Contaminated."
Visualization: Metabolic Pathway Context
Understanding why we use Iguratimod-d5 helps enforce the importance of purity. It is the yardstick for measuring the drug's inhibition of the NF-κB pathway.
Caption: Iguratimod acts by inhibiting NF-κB translocation, reducing the cytokine storm associated with Rheumatoid Arthritis.[4][5]
References
-
PubChem. (n.d.). Iguratimod (CID 124246) - Safety & Hazards.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
